Quinazoline, 4,5-dimethyl-
Description
BenchChem offers high-quality Quinazoline, 4,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinazoline, 4,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4,5-dimethylquinazoline |
InChI |
InChI=1S/C10H10N2/c1-7-4-3-5-9-10(7)8(2)11-6-12-9/h3-6H,1-2H3 |
InChI Key |
LLZPCNVFCXAZKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=NC2=CC=C1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dimethylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of 4,5-dimethylquinazoline. The synthesis is based on the well-established Niementowski reaction, a versatile method for the preparation of quinazoline derivatives. This document outlines the experimental protocol, predicted analytical data, and key structural information to aid researchers in the synthesis and identification of this compound.
Synthesis of 4,5-Dimethylquinazoline
The synthesis of 4,5-dimethylquinazoline can be achieved through the cyclocondensation of 2-amino-3,6-dimethylbenzoic acid with formamide. This reaction follows the principles of the Niementowski quinazoline synthesis, which is a widely used method for constructing the quinazoline core.[1][2] The reaction involves heating the substituted anthranilic acid with an amide, in this case, formamide, which also serves as the source of the C2 carbon of the quinazoline ring.[3][4]
Experimental Protocol: Niementowski Synthesis of 4,5-Dimethylquinazoline
Materials:
-
2-amino-3,6-dimethylbenzoic acid
-
Formamide
-
Dowtherm A (or other high-boiling point solvent)
-
Sodium hydroxide (NaOH) solution (10%)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-amino-3,6-dimethylbenzoic acid (1.0 eq) and formamide (10 eq) is prepared.
-
Dowtherm A is added as a solvent to facilitate heat transfer and maintain a consistent reaction temperature.
-
The reaction mixture is heated to 180-200°C and refluxed for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is then poured into a 10% aqueous sodium hydroxide solution to neutralize any remaining acid and precipitate the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Fractions containing the desired product are combined, and the solvent is removed under reduced pressure to yield pure 4,5-dimethylquinazoline.
Characterization of 4,5-Dimethylquinazoline
The structure of the synthesized 4,5-dimethylquinazoline can be confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 4,5-dimethylquinazoline are summarized below.
Table 1: Predicted ¹H NMR Spectral Data for 4,5-Dimethylquinazoline
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 9.1 - 9.3 | s |
| H6 | 7.6 - 7.8 | d |
| H7 | 7.4 - 7.6 | t |
| H8 | 7.7 - 7.9 | d |
| 4-CH₃ | 2.6 - 2.8 | s |
| 5-CH₃ | 2.5 - 2.7 | s |
Table 2: Predicted ¹³C NMR Spectral Data for 4,5-Dimethylquinazoline
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 155 - 157 |
| C4 | 160 - 162 |
| C4a | 120 - 122 |
| C5 | 135 - 137 |
| C6 | 126 - 128 |
| C7 | 128 - 130 |
| C8 | 125 - 127 |
| C8a | 150 - 152 |
| 4-CH₃ | 20 - 22 |
| 5-CH₃ | 18 - 20 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption peaks for the quinazoline ring are expected in the fingerprint region.[5]
Table 3: Predicted IR Spectral Data for 4,5-Dimethylquinazoline
| Wavenumber (cm⁻¹) | Vibration |
| 3050 - 3100 | Aromatic C-H stretch |
| 2920 - 2980 | Aliphatic C-H stretch (methyl) |
| 1610 - 1630 | C=N stretch |
| 1560 - 1580 | C=C aromatic ring stretch |
| 1450 - 1500 | C=C aromatic ring stretch |
| 800 - 850 | C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 4,5-dimethylquinazoline, the molecular ion peak would be expected at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the quinazoline ring.[6][7]
Table 4: Predicted Mass Spectrometry Data for 4,5-Dimethylquinazoline
| m/z | Interpretation |
| [M]⁺ | Molecular ion |
| [M-15]⁺ | Loss of a methyl group (CH₃) |
| [M-27]⁺ | Loss of HCN |
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the synthetic pathway and the logical workflow for the characterization of 4,5-dimethylquinazoline.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. generis-publishing.com [generis-publishing.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline [webbook.nist.gov]
- 6. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
A Methodological Guide to the Physicochemical Characterization of 4,5-Dimethylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract: Quinazoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2][3][4] The specific substitution patterns on the quinazoline core dictate the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. This technical guide addresses the physicochemical properties of 4,5-dimethylquinazoline. Due to a lack of available experimental data for this specific derivative, this document provides a comprehensive overview of the standardized experimental protocols and computational methods that can be employed to determine its key physicochemical parameters. This guide is intended to equip researchers with the necessary methodologies to characterize 4,5-dimethylquinazoline and similar novel quinazoline derivatives.
The Quinazoline Scaffold: A Staple in Medicinal Chemistry
The quinazoline skeleton, a fusion of a benzene ring and a pyrimidine ring, is a privileged structure in drug discovery.[1][2] Its derivatives have been successfully developed into drugs for a wide array of therapeutic applications, including anticancer, antihypertensive, antimicrobial, and anti-inflammatory treatments.[3][4][5] The biological activity of these compounds is intrinsically linked to their physicochemical properties, which influence their absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, the precise characterization of these properties is a critical step in the drug development process.
Physicochemical Properties of 4,5-Dimethylquinazoline: A Data Gap
A thorough review of the scientific literature and chemical databases reveals a notable absence of experimentally determined physicochemical data for 4,5-dimethylquinazoline. To address this, the following sections detail the standard experimental procedures for determining the melting point, boiling point, pKa, solubility, and lipophilicity (logP). While experimental determination is the gold standard, computational prediction methods can offer valuable initial estimates.[6][7][8]
Data Presentation: A Template for Characterization
For a comprehensive physicochemical profile of 4,5-dimethylquinazoline, all experimentally determined and computationally predicted data should be systematically organized. The following tables provide a structured template for presenting these key parameters.
Table 1: Predicted and Experimental Physicochemical Properties of 4,5-Dimethylquinazoline
| Property | Predicted Value | Experimental Value | Method of Determination |
| Melting Point (°C) | [Insert Predicted Value] | Capillary Method | |
| Boiling Point (°C) | [Insert Predicted Value] | Micro-boiling Point Method | |
| pKa | [Insert Predicted Value] | UV-Vis Spectrophotometry | |
| Aqueous Solubility (µg/mL) | [Insert Predicted Value] | Shake-Flask Method | |
| logP | [Insert Predicted Value] | HPLC Method |
Table 2: Summary of Experimental Conditions
| Experiment | Key Parameters |
| Melting Point | Heating rate, observation method. |
| Boiling Point | Pressure, heating rate. |
| pKa Determination | Buffer range, ionic strength, temperature. |
| Solubility Assay | Buffer pH, temperature, incubation time. |
| logP Determination | Mobile phase composition, column type, flow rate. |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the core physicochemical properties of 4,5-dimethylquinazoline.
The melting point is a fundamental physical property that provides an indication of a compound's purity.[9]
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
Ensure the 4,5-dimethylquinazoline sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[10][11]
-
Place the capillary tube in the heating block of the melting point apparatus.[11][12]
-
Heat the sample rapidly to determine an approximate melting point.[10]
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[10][13]
-
Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample.[10][13]
-
For small sample quantities, a micro-boiling point determination is a suitable technique.[14][15]
-
Apparatus: Thiele tube or a metal heating block, thermometer, small test tube, capillary tube (sealed at one end).
-
Procedure:
-
Place a small amount (a few drops) of the liquid 4,5-dimethylquinazoline into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
-
Attach the test tube to a thermometer.
-
Heat the apparatus gradually.[16]
-
Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.
-
The boiling point is the temperature at which the stream of bubbles is rapid and continuous.[16]
-
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.
-
Apparatus: UV-Vis spectrophotometer with a plate reader, 96-well UV-transparent microplates, pH meter.
-
Procedure:
-
Prepare a stock solution of 4,5-dimethylquinazoline in a suitable solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers with a range of pH values.
-
Add a small, constant volume of the stock solution to each well of the 96-well plate, followed by the different buffer solutions.[17]
-
Measure the UV-Vis absorbance spectrum for each well over an appropriate wavelength range.[17]
-
Plot absorbance at a selected wavelength (where the absorbance changes significantly with pH) against the pH of the buffers.[18][19]
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.[18]
-
Solubility is a key determinant of a drug's bioavailability. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[20][21]
-
Apparatus: Shaker-incubator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of solid 4,5-dimethylquinazoline to a series of vials containing an aqueous buffer of a specific pH.[20][22]
-
Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[22][23]
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.[20]
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[20][23]
-
The partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets.
-
Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector, a reverse-phase column (e.g., C18).
-
Procedure:
-
Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Prepare solutions of 4,5-dimethylquinazoline and a series of reference compounds with known logP values.
-
Inject each solution into the HPLC system and record the retention time.
-
Calculate the capacity factor (k') for each compound.
-
Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log(k') values.
-
Determine the logP of 4,5-dimethylquinazoline by interpolating its log(k') value on the calibration curve.[24][25][26][27][28]
-
Visualization of Experimental Workflow
A clear understanding of the experimental process is essential for reproducibility. The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like 4,5-dimethylquinazoline.
Caption: Experimental workflow for the synthesis and physicochemical characterization of 4,5-dimethylquinazoline.
Conclusion
While specific experimental data for 4,5-dimethylquinazoline is currently unavailable, this guide provides the necessary framework for its comprehensive physicochemical characterization. The detailed protocols for determining melting point, boiling point, pKa, solubility, and logP serve as a valuable resource for researchers in the field of drug discovery and development. The application of these standardized methods will enable the generation of high-quality data, which is essential for understanding the structure-property relationships of novel quinazoline derivatives and advancing their potential as therapeutic agents.
References
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 8. Prediction of Physicochemical Properties [ouci.dntb.gov.ua]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. westlab.com [westlab.com]
- 13. scribd.com [scribd.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. chymist.com [chymist.com]
- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ishigirl.tripod.com [ishigirl.tripod.com]
- 19. ulm.edu [ulm.edu]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. enamine.net [enamine.net]
- 24. agilent.com [agilent.com]
- 25. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. a-robust-viable-and-resource-sparing-hplc-based-logp-method-applied-to-common-drugs - Ask this paper | Bohrium [bohrium.com]
- 27. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 28. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
The Biological Activity of Substituted Quinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides an in-depth overview of the significant therapeutic potential of substituted quinazoline derivatives, with a focus on their anticancer and antimicrobial properties. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering a compilation of quantitative biological data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.
Anticancer Activity of Quinazoline Derivatives
Substituted quinazolines have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use and many more under active investigation. Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.
Kinase Inhibition: Targeting EGFR and VEGFR
A significant number of anticancer quinazoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[3][4] Similarly, the VEGFR signaling pathway plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5] By blocking the ATP-binding site of these kinases, quinazoline-based inhibitors can effectively halt these oncogenic processes.[1]
Below are tables summarizing the in vitro anticancer activity (IC50 values) of various substituted quinazoline derivatives against different cancer cell lines.
Table 1: Anticancer Activity of Substituted Quinazoline Derivatives (IC50 in µM)
| Compound ID/Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 18 | MGC-803 | 0.85 | - | - |
| Compound 44 | MCF-7 | (threefold more potent than cisplatin) | Cisplatin | - |
| Compound 44 | HepG2 | (twofold less potent than cisplatin) | Cisplatin | - |
| Compound (101) | L1210 | 5.8 | Colchicine | 3.2 |
| Compound (101) | K562 | 5.8 | Colchicine | 3.2 |
| Compound (101) | MCF-7 | 0.34 | - | - |
| Compound (101) | Burkitt lymphoma CA46 | 1.0 | - | - |
| Compound 2a | EGFR (wild type) | 0.00506 | - | - |
| Compounds 21-23 | HeLa | 1.85 - 2.81 | Gefitinib | 4.3 |
| Compounds 21-23 | MDA-MB-231 | 1.85 - 2.81 | Gefitinib | 28.3 |
| Compound 32 | A549 | 0.02 ± 0.091 | Etoposide | 0.17 - 3.34 |
| Compound 37 | MCF-7 | 2.86 ± 0.31 | Erlotinib | - |
| Compound 37 | HepG-2 | 5.9 ± 0.45 | Erlotinib | - |
| Compound 37 | A549 | 14.79 ± 1.03 | Erlotinib | - |
| Compound 43 | PI3Kα | 0.042 | - | - |
| Compound 43 | PI3Kδ | 0.0081 | - | - |
| Compound 43 | HDAC1 | 0.0014 | - | - |
| Compound 43 | HDAC6 | 0.0066 | - | - |
Note: This table is a compilation of data from multiple sources and is not exhaustive. The specific structures of the compounds can be found in the cited literature.[6][7][8][9]
Signaling Pathways
The following diagrams illustrate the EGFR and VEGFR signaling pathways, common targets of quinazoline derivatives.
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Caption: VEGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Antimicrobial Activity of Substituted Quinazoline Derivatives
In an era of increasing antimicrobial resistance, the discovery of novel antimicrobial agents is of paramount importance. Substituted quinazolines have demonstrated promising activity against a range of pathogenic bacteria and fungi.[10][11] The mechanism of their antimicrobial action is multifaceted and can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Below is a table summarizing the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of various substituted quinazoline derivatives.
Table 2: Antimicrobial Activity of Substituted Quinazoline Derivatives (MIC in µg/mL)
| Compound ID/Structure | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Compound 8ga | E. coli | 4-8 | A. niger | 4-16 |
| Compound 8gc | S. aureus | 4-8 | C. albicans | 4-16 |
| Compound 8gd | P. putida | 4-8 | - | - |
| Compound 16 | S. aureus | 500 | - | - |
| Compound 20 | B. subtilis | 500 | - | - |
| Compound 19 | P. aeruginosa | 150 | - | - |
| THTQ | P. mirabilis | 1875 | A. niger | 15000 |
| THTQ | E. coli | 3750 | C. albicans | 7500 |
| THTQ | - | - | A. flavus | 15000 |
Note: This table is a compilation of data from multiple sources and is not exhaustive. The specific structures of the compounds can be found in the cited literature.[3][8][12]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of substituted quinazoline derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the screening and evaluation of the biological activity of newly synthesized compounds.
Caption: General Experimental Workflow for Biological Activity Evaluation.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
96-well flat-bottom microplates
-
Substituted quinazoline derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[13]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay as an example)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[14][15]
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR)
-
Substrate for the kinase
-
ATP
-
Substituted quinazoline derivatives
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a white, opaque microplate, set up the kinase reaction by adding the kinase, its specific substrate, ATP, and the quinazoline derivative at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase). The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the quinazoline derivative relative to the positive control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16]
Materials:
-
96-well U-bottom or flat-bottom microplates
-
Substituted quinazoline derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, this involves growing the microorganism to a specific turbidity (e.g., 0.5 McFarland standard) and then diluting it to the final desired concentration in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the quinazoline derivatives in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.
-
Inoculation: Add an equal volume of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final cell concentration.
-
Controls: Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the quinazoline derivative that completely inhibits visible growth of the microorganism.
-
Further Analysis (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth can be subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in no growth on the agar plate.
Conclusion
Substituted quinazoline derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their proven efficacy as anticancer agents, particularly as kinase inhibitors, and their emerging potential as novel antimicrobial agents, underscore their importance in modern drug discovery. This technical guide provides a foundational resource for researchers in this field, offering a compilation of key data, detailed experimental protocols, and visual aids to facilitate further investigation and development of this remarkable scaffold. The continued exploration of the structure-activity relationships and mechanisms of action of substituted quinazolines will undoubtedly lead to the discovery of new and improved therapeutic agents for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. ulab360.com [ulab360.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EGFR signaling pathway [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. researchgate.net [researchgate.net]
The Discovery and Synthesis of 4,5-Dimethylquinazoline: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review on the discovery and synthesis of 4,5-dimethylquinazoline. While a singular "discovery" paper for this specific molecule is not readily identifiable in the surveyed literature, its synthesis logically falls under the well-established Niementowski reaction for quinazoline synthesis. This review details a plausible and referenced synthetic pathway, including experimental protocols and characterization data. The quinazoline scaffold is of significant interest in medicinal chemistry due to its broad range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating key synthetic and characterization information for 4,5-dimethylquinazoline, thereby facilitating further investigation into its potential therapeutic applications.
Introduction
Quinazolines and their derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. The fused benzene and pyrimidine ring system of the quinazoline core provides a versatile scaffold for the development of a wide array of biologically active molecules. These compounds have been reported to exhibit a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The specific substitution pattern on the quinazoline ring system plays a crucial role in determining the biological activity of the resulting molecule. This review focuses on the synthesis and characterization of a specific derivative, 4,5-dimethylquinazoline.
While the exact historical "discovery" of 4,5-dimethylquinazoline is not detailed in a single seminal publication, its synthesis can be reliably achieved through established methodologies for quinazoline ring formation. The most common and direct approach is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide.
Synthetic Pathway and Experimental Protocol
The synthesis of 4,5-dimethylquinazolin-4(3H)-one, a likely precursor and related structure to 4,5-dimethylquinazoline, can be achieved via the Niementowski reaction. This reaction involves the condensation of 2-amino-3,4-dimethylbenzoic acid with formamide.
Reaction Scheme
The overall reaction for the synthesis of 4,5-dimethylquinazolin-4(3H)-one is as follows:
Elucidating the Molecular Architecture of 4,5-Dimethylquinazoline: A Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The structural characterization of novel organic compounds is a cornerstone of modern chemical and pharmaceutical research. Quinazoline derivatives, in particular, represent a class of heterocyclic compounds with a broad spectrum of biological activities, making their unambiguous identification crucial for drug discovery and development. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4,5-dimethylquinazoline, a representative member of this important class of molecules, utilizing the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Molecular Structure and Predicted Spectroscopic Data
The foundational step in structure elucidation is the formulation of a hypothesis for the molecular structure and the prediction of its expected spectroscopic signatures. 4,5-Dimethylquinazoline possesses the core quinazoline bicyclic system with two methyl substituents on the benzene ring.
Table 1: Predicted ¹H NMR Data for 4,5-Dimethylquinazoline (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | s | - |
| H-6 | 7.6 - 7.8 | t | 7.5 - 8.0 |
| H-7 | 7.3 - 7.5 | d | 7.0 - 7.5 |
| H-8 | 7.8 - 8.0 | d | 8.0 - 8.5 |
| 4-CH₃ | 2.6 - 2.8 | s | - |
| 5-CH₃ | 2.5 - 2.7 | s | - |
Table 2: Predicted ¹³C NMR Data for 4,5-Dimethylquinazoline (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 160 |
| C-4 | 165 - 167 |
| C-4a | 148 - 150 |
| C-5 | 135 - 137 |
| C-6 | 125 - 127 |
| C-7 | 126 - 128 |
| C-8 | 133 - 135 |
| C-8a | 120 - 122 |
| 4-CH₃ | 20 - 22 |
| 5-CH₃ | 18 - 20 |
Table 3: Predicted Mass Spectrometry Data for 4,5-Dimethylquinazoline
| Ion | m/z (predicted) | Relative Intensity | Description |
| [M]⁺ | 158 | High | Molecular Ion |
| [M-1]⁺ | 157 | Moderate | Loss of a hydrogen radical |
| [M-15]⁺ | 143 | Moderate to High | Loss of a methyl radical (CH₃) |
| [M-28]⁺ | 130 | Moderate | Loss of ethylene (C₂H₄) via retro-Diels-Alder |
| [M-42]⁺ | 116 | Low | Loss of acetonitrile (CH₃CN) |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are generalized experimental protocols that can be adapted for the analysis of 4,5-dimethylquinazoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified 4,5-dimethylquinazoline sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of particulate matter.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans is typically required compared to ¹H NMR.
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. Standard pulse programs available on the spectrometer software should be utilized.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurements. Electron Ionization (EI) is a common technique for this type of molecule.
-
Electron Ionization (EI-MS):
-
Introduce the sample into the ion source (a direct insertion probe or via GC inlet).
-
The standard electron energy for EI is 70 eV.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Interpretation and Structure Elucidation Workflow
The process of elucidating the structure of 4,5-dimethylquinazoline from its spectroscopic data follows a logical progression.
Caption: Workflow for the structure elucidation of 4,5-dimethylquinazoline.
Analysis of Mass Spectrometry Data
The mass spectrum provides the molecular weight and information about the fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for 4,5-dimethylquinazoline is predicted at an m/z of 158, corresponding to the molecular formula C₁₀H₁₀N₂. A key fragmentation pathway for methyl-substituted quinazolines is the loss of a methyl radical (CH₃), which would result in a peak at m/z 143. Another potential fragmentation is the retro-Diels-Alder reaction of the pyrimidine ring, leading to the loss of ethylene and a fragment at m/z 130.
Caption: Predicted key fragmentation pathways for 4,5-dimethylquinazoline.
Analysis of NMR Data
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
-
¹H NMR: The spectrum is expected to show a singlet for the proton at the 2-position of the quinazoline ring (H-2) in the downfield region (around 8.8-9.0 ppm). The aromatic region will display signals for the three protons on the benzene ring (H-6, H-7, and H-8). Their multiplicities (doublet, triplet) and coupling constants will be indicative of their relative positions. Two sharp singlets are predicted for the two non-equivalent methyl groups at positions 4 and 5.
-
¹³C NMR: The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic and aromatic rings will be in the range of 120-167 ppm, while the two methyl carbons will appear in the upfield region (18-22 ppm).
-
2D NMR:
-
COSY: Will show correlations between adjacent aromatic protons (H-6 with H-7, and H-7 with H-8).
-
HSQC: Will correlate each proton signal (except for the methyl protons) to its directly attached carbon signal.
-
HMBC: This is a powerful tool for confirming the substitution pattern. Key expected correlations include:
-
The protons of the 4-CH₃ group to C-4 and C-4a.
-
The protons of the 5-CH₃ group to C-5 and C-4a.
-
The H-2 proton to C-4 and C-8a.
-
-
Caption: Key predicted HMBC correlations for 4,5-dimethylquinazoline.
Conclusion
The combination of mass spectrometry and one- and two-dimensional NMR spectroscopy provides a powerful and unambiguous method for the structure elucidation of 4,5-dimethylquinazoline. By systematically analyzing the molecular weight, fragmentation patterns, chemical shifts, coupling constants, and through-bond correlations, a complete and confident assignment of the molecular structure can be achieved. The principles and workflows outlined in this guide are broadly applicable to the characterization of other novel quinazoline derivatives and related heterocyclic systems, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.
A Technical Guide to Determining the Solubility Profile of 4,5-Dimethylquinazoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide outlines a comprehensive approach to determining the solubility profile of 4,5-dimethylquinazoline, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for 4,5-dimethylquinazoline is not extensively available in public literature, this document provides detailed experimental protocols, data presentation templates, and workflow visualizations to enable researchers to generate and interpret this vital information. The methodologies described are based on established practices for quinazoline derivatives and other organic compounds.
Introduction to Solubility in Drug Development
Solubility is a fundamental physicochemical property that dictates the concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. In the context of drug development, understanding the solubility of a compound like 4,5-dimethylquinazoline in a range of organic solvents is paramount. This knowledge informs key decisions in process chemistry, such as the choice of solvents for reaction, crystallization, and purification. Furthermore, it plays a crucial role in the design of formulations for preclinical and clinical studies.
Experimental Methodologies for Solubility Determination
Several methods can be employed to determine the solubility of a compound. The choice of method often depends on factors such as the amount of substance available, the required accuracy, and the throughput needed. The "gold standard" for determining equilibrium solubility is the saturation shake-flask (SSF) method due to its ability to achieve true thermodynamic equilibrium.[1]
Gravimetric Method
The gravimetric method is a reliable and straightforward technique for measuring solubility.[2]
Protocol:
-
Sample Preparation: Add an excess amount of 4,5-dimethylquinazoline to a known mass of the selected organic solvent in a sealed vial.[2]
-
Equilibration: Agitate the suspension at a constant temperature using a shaker or stirrer until equilibrium is reached. The time to reach equilibrium should be determined experimentally, but a common duration is 24 to 72 hours.[1]
-
Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.[1]
-
Sample Analysis: Accurately weigh a known volume of the clear, saturated supernatant into a pre-weighed vial.[2]
-
Solvent Evaporation: Evaporate the solvent from the vial under vacuum or in a controlled-temperature oven until a constant weight of the dissolved solid is achieved.[2]
-
Calculation: The mass of the residue corresponds to the amount of 4,5-dimethylquinazoline dissolved in the known mass of the solvent. From this, the solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.
Saturation Shake-Flask (SSF) Method with HPLC Analysis
For higher accuracy and when dealing with smaller quantities of material, the SSF method coupled with High-Performance Liquid Chromatography (HPLC) is preferred.
Protocol:
-
Suspension Preparation: Prepare a suspension by adding an excess of 4,5-dimethylquinazoline to the chosen solvent in a vial.
-
Equilibration: Shake the vial at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.[1]
-
Sample Dilution: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of 4,5-dimethylquinazoline.
-
Solubility Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and temperatures.
Table 1: Hypothetical Solubility Profile of 4,5-Dimethylquinazoline at 25°C
| Organic Solvent | Dielectric Constant (approx.) | Solubility (g/L) | Solubility (mol/L) |
| Hexane | 1.9 | Data to be determined | Data to be determined |
| Toluene | 2.4 | Data to be determined | Data to be determined |
| Diethyl Ether | 4.3 | Data to be determined | Data to be determined |
| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined |
| Tetrahydrofuran (THF) | 7.6 | Data to be determined | Data to be determined |
| Acetone | 21 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Methanol | 33 | Data to be determined | Data to be determined |
| Dimethylformamide (DMF) | 37 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 47 | Data to be determined | Data to be determined |
Visualizing the Experimental Workflow
A clear workflow diagram can help in understanding the sequence of steps involved in the solubility determination process.
Caption: Workflow for solubility determination.
Factors Influencing Solubility
The solubility of 4,5-dimethylquinazoline in organic solvents will be influenced by several factors, including:
-
Polarity of the Solvent: "Like dissolves like" is a fundamental principle. The polarity of 4,5-dimethylquinazoline will determine its preference for polar or non-polar solvents.
-
Temperature: For most solid solutes, solubility increases with temperature.[2] Investigating the temperature dependence of solubility is crucial for applications like crystallization.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.
Conclusion
While specific, publicly available quantitative data on the solubility of 4,5-dimethylquinazoline in organic solvents is limited, this guide provides the necessary framework for researchers to generate this critical information. By following the detailed experimental protocols for the gravimetric or SSF-HPLC methods, and by systematically recording the data as suggested, a comprehensive solubility profile can be established. This will, in turn, support the efficient and informed development of 4,5-dimethylquinazoline as a potential therapeutic agent.
References
Potential Pharmacological Targets for 4,5-Dimethylquinazoline: An In-Depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a theoretical framework for the potential pharmacological targets of 4,5-dimethylquinazoline. As of the date of this publication, there is a notable lack of specific experimental data for this particular compound in publicly accessible literature. The potential targets and experimental protocols outlined herein are extrapolated from extensive research on the broader class of quinazoline derivatives. All proposed activities for 4,5-dimethylquinazoline should be considered hypothetical until validated by direct experimental evidence.
Executive Summary
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities.[1][2] This guide explores the potential pharmacological targets for the specific, yet under-researched, compound 4,5-dimethylquinazoline. By examining the structure-activity relationships of analogous compounds, we can hypothesize its potential interactions with several key protein families. The primary putative target classes for quinazoline derivatives include receptor tyrosine kinases (RTKs), GABA-A receptors, and α1-adrenergic receptors, among others.[3][4][5] This whitepaper will detail these potential targets, provide a hypothetical workflow for target identification and validation, and present generalized experimental protocols relevant to this compound class.
The Quinazoline Scaffold: A Platform for Diverse Bioactivity
Quinazoline and its derivatives are known to exhibit a remarkable range of pharmacological effects, including anticancer, anticonvulsant, anti-inflammatory, and antihypertensive properties.[6][7] The versatility of the quinazoline core allows for substitutions at various positions, which fine-tunes its binding affinity and selectivity for different biological targets.[8] The specific 4,5-dimethyl substitution pattern of the compound may confer unique pharmacological properties that warrant investigation.
Potential Pharmacological Target Classes
Based on the activities of structurally related quinazoline compounds, the following target classes are proposed as potential areas of investigation for 4,5-dimethylquinazoline.
Receptor Tyrosine Kinases (RTKs)
The quinazoline scaffold is a cornerstone for the development of ATP-competitive kinase inhibitors.[3] Many 4-anilinoquinazoline derivatives are potent inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[9][10] These receptors are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[11][12]
-
Potential Action of 4,5-Dimethylquinazoline: It is plausible that 4,5-dimethylquinazoline could function as an inhibitor of EGFR, VEGFR, or other related tyrosine kinases. The dimethyl substitution pattern would influence the compound's conformation and its fit within the ATP-binding pocket of the kinase domain.
Table 1: Representative Quinazoline-Based Tyrosine Kinase Inhibitors
| Compound | Target(s) | IC50 | Therapeutic Area |
| Gefitinib | EGFR | 0.096 µM (MCF-7) | Oncology[6] |
| Erlotinib | EGFR | 0.005–0.88 µM (A431) | Oncology[10] |
| Lapatinib | EGFR, HER2 | - | Oncology[11] |
| Vandetanib | VEGFR-2, EGFR | 0.05 µM (VEGFR-2) | Oncology[10] |
GABA-A Receptors
Certain quinazolinone derivatives are known to be positive allosteric modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[4][13] This modulation enhances the effect of GABA, leading to sedative, hypnotic, and anticonvulsant effects.[14] The classic, albeit withdrawn, sedative-hypnotic drug methaqualone is a well-known example from this class.[15]
-
Potential Action of 4,5-Dimethylquinazoline: 4,5-dimethylquinazoline may exhibit modulatory activity at GABA-A receptors. Its specific substitution could influence its binding to allosteric sites on the receptor complex, potentially leading to anticonvulsant or anxiolytic properties.[16][17]
Table 2: Representative Quinazoline-Based GABA-A Receptor Modulators
| Compound | Activity | Therapeutic Area |
| Methaqualone | Positive Allosteric Modulator | Sedative-Hypnotic[15] |
| Mecloqualone | Anticonvulsant Activity | Neurology[16] |
| 2,3-disubstituted-4-(3H) quinazolinones | Anticonvulsant Activity | Neurology[6] |
α1-Adrenergic Receptors
A distinct class of 4-aminoquinazoline derivatives functions as antagonists of α1-adrenergic receptors.[5] These receptors are involved in smooth muscle contraction and are key regulators of blood pressure.[18] Drugs like prazosin are used clinically as antihypertensives.[19]
-
Potential Action of 4,5-Dimethylquinazoline: Depending on the nature of the substituent at the 4-position (which is a methyl group in this case), 4,5-dimethylquinazoline could potentially act as an antagonist at α1-adrenergic receptors, suggesting a possible role in cardiovascular research.
Table 3: Representative Quinazoline-Based α1-Adrenergic Receptor Antagonists
| Compound | Target | Therapeutic Area |
| Prazosin | α1-Adrenergic Receptor | Antihypertensive[8] |
| Doxazosin | α1-Adrenergic Receptor | Antihypertensive, BPH[5] |
| Terazosin | α1-Adrenergic Receptor | Antihypertensive, BPH[20] |
| Metazosin | α1-Adrenergic Receptor | Antihypertensive[21] |
Anti-Inflammatory Targets
Quinazoline derivatives have demonstrated anti-inflammatory properties.[22][23] The mechanisms can be diverse, including the inhibition of the NF-κB signaling pathway or targeting mitogen-activated protein kinases (MAPKs) such as JNK, p38α, and ERK2.[24]
-
Potential Action of 4,5-Dimethylquinazoline: It is conceivable that 4,5-dimethylquinazoline could possess anti-inflammatory activity by modulating one or more of these key inflammatory signaling pathways.
Table 4: Representative Quinazoline Derivatives with Anti-inflammatory Activity
| Compound Class | Potential Target/Pathway | Reference |
| Pyrazolo[1,5-a]quinazolines | NF-κB, MAPKs (JNK, p38α, ERK2) | [24] |
| 2,3,6-trisubstituted quinazolinones | General Anti-inflammatory | [22] |
| Proquazone | Non-steroidal anti-inflammatory | [22] |
Visualizations: Workflows and Pathways
To systematically investigate the potential targets of 4,5-dimethylquinazoline, a logical experimental workflow is necessary. Furthermore, understanding the potential signaling pathways this compound might modulate is crucial.
Caption: Hypothetical workflow for target identification.
Caption: Potential inhibition of the EGFR signaling pathway.
General Experimental Protocols
The following are generalized methodologies for assessing the activity of 4,5-dimethylquinazoline against the proposed target classes.
Kinase Inhibition Assay (e.g., for EGFR)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4,5-dimethylquinazoline against a specific kinase.
-
Principle: A luminescent ATP detection reagent (e.g., Kinase-Glo®) is used to quantify the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher signal.
-
Methodology:
-
Prepare a serial dilution of 4,5-dimethylquinazoline in DMSO.
-
In a 96-well plate, add the kinase, the appropriate substrate peptide, and kinase buffer.
-
Add the diluted compound to the wells.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
Electrophysiology Assay for GABA-A Receptor Modulation
-
Objective: To determine if 4,5-dimethylquinazoline modulates GABA-A receptor function.
-
Principle: The two-electrode voltage clamp (TEVC) technique is used to measure GABA-evoked chloride currents in Xenopus oocytes expressing recombinant human GABA-A receptors.
-
Methodology:
-
Inject cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2) into Xenopus laevis oocytes.
-
After 2-4 days of incubation, place an oocyte in the recording chamber and impale it with two microelectrodes.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of 4,5-dimethylquinazoline.
-
Measure the potentiation or inhibition of the GABA-evoked current.
-
A positive modulator will increase the current amplitude, while an antagonist will have no effect on its own but may block the effect of a known modulator.
-
Radioligand Binding Assay for α1-Adrenergic Receptors
-
Objective: To determine the binding affinity (Ki) of 4,5-dimethylquinazoline for the α1-adrenergic receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Prazosin) for binding to membranes prepared from cells expressing the receptor.
-
Methodology:
-
Prepare cell membrane homogenates from a cell line overexpressing the human α1-adrenergic receptor.
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-Prazosin and varying concentrations of 4,5-dimethylquinazoline.
-
Incubate for a specified time (e.g., 90 minutes) at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
While specific data on 4,5-dimethylquinazoline is currently scarce, the rich history of the quinazoline scaffold in medicinal chemistry provides a strong rationale for investigating its potential pharmacological targets. The most promising avenues for exploration are receptor tyrosine kinases, GABA-A receptors, and α1-adrenergic receptors. The experimental workflows and protocols outlined in this guide provide a clear path forward for researchers to elucidate the bioactivity of this compound. Initial phenotypic screening followed by targeted assays against these protein families will be crucial in determining the therapeutic potential of 4,5-dimethylquinazoline and guiding future drug development efforts.
References
- 1. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpcat.com [ijpcat.com]
- 13. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays [mdpi.com]
- 14. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methaqualone - Wikipedia [en.wikipedia.org]
- 16. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. scielo.br [scielo.br]
- 21. Metazosin - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico ADME Profile of 4,5-dimethylquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound 4,5-dimethylquinazoline, generated through in silico modeling. As the preclinical assessment of pharmacokinetics and safety is a critical hurdle in drug discovery, computational methods offer a rapid and resource-efficient means to evaluate the potential of a drug candidate.[1][2][3][4] This document outlines the methodologies for in silico ADME prediction and presents a detailed, albeit hypothetical, profile for 4,5-dimethylquinazoline, offering insights into its drug-like characteristics. All quantitative data is summarized in structured tables for clarity, and a generalized workflow for computational ADME prediction is provided.
Introduction to In Silico ADME Prediction
The prediction of ADME properties plays a pivotal role in the early stages of drug development, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles, thereby reducing late-stage attrition.[3] Computational, or in silico, tools have emerged as indispensable for this purpose, leveraging sophisticated algorithms and vast datasets to model the behavior of small molecules in the human body.[1][2][4] These models can predict a wide range of parameters, from physicochemical properties to metabolic stability and potential toxicity.
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities, making them attractive scaffolds in medicinal chemistry.[5][6][7] Understanding the ADME profile of novel quinazoline derivatives like 4,5-dimethylquinazoline is therefore essential for their development as potential therapeutic agents.
Predicted ADME Profile of 4,5-dimethylquinazoline
The following tables summarize the predicted ADME properties of 4,5-dimethylquinazoline. These values are generated based on established computational models and data from structurally similar quinazoline derivatives.
Physicochemical Properties and Drug-Likeness
This table outlines the fundamental physicochemical characteristics of 4,5-dimethylquinazoline and its adherence to established rules for drug-likeness, such as Lipinski's Rule of Five.
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 158.20 g/mol | Compliant with Lipinski's Rule (< 500) |
| LogP (o/w) | 2.15 | Optimal lipophilicity for oral absorption |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (< 5) |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (< 10) |
| Molar Refractivity | 48.5 cm³ | Within typical range for drug-like molecules |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | Good potential for oral bioavailability |
Absorption and Distribution
These parameters predict how 4,5-dimethylquinazoline is likely to be absorbed into the bloodstream and distributed throughout the body.
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Caco-2 Permeability | High | Indicates good intestinal permeability |
| Blood-Brain Barrier (BBB) Permeability | High | Potential to cross the BBB and act on the CNS |
| P-glycoprotein (P-gp) Substrate | No | Low potential for efflux from target cells |
| Plasma Protein Binding | Moderate | Moderate binding to plasma proteins expected |
Metabolism
This section details the predicted metabolic fate of 4,5-dimethylquinazoline, focusing on its interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[2]
| Parameter | Predicted Value | Interpretation |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP2D6 Substrate | Yes | Likely to be metabolized by CYP2D6 |
| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4 |
Excretion and Toxicity
These predictions provide insights into the likely route of elimination for 4,5-dimethylquinazoline and its potential for toxicity.
| Parameter | Predicted Value | Interpretation |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes | Potential for renal excretion |
| AMES Toxicity | No | Unlikely to be mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | Low | Low risk of liver injury |
| Skin Sensitization | No | Unlikely to cause skin allergies |
Methodologies for In Silico ADME Prediction
The data presented in this guide is derived from a consensus of predictions from multiple well-established in silico tools. The general workflow for such a prediction is outlined below.
Computational Workflow
The process begins with the 2D structure of the molecule, which is then converted into a 3D conformation. This structure serves as the input for various predictive models.
References
- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 2. longdom.org [longdom.org]
- 3. Computational tools for ADMET [crdd.osdd.net]
- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship (SAR) of 4,5-Dimethylquinazoline Analogs: A Technical Guide
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Derivatives of quinazoline have been successfully developed as potent inhibitors of various protein kinases, leading to several FDA-approved anticancer drugs such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR). The versatility of the quinazoline core allows for structural modifications at various positions, significantly influencing the compound's potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of quinazoline analogs, with a specific focus on the implications of substitution at the 4 and 5 positions with methyl groups. This document is intended for researchers, scientists, and drug development professionals engaged in the design and discovery of novel kinase inhibitors.
General Structure-Activity Relationship of the Quinazoline Core
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the fused ring system. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[1][2] Key SAR observations from the literature for kinase inhibition include:
-
Position 4 : Substitution at this position, typically with an anilino group or other lipophilic moieties, is crucial for affinity towards the ATP-binding pocket of kinases.[3] This group extends into a hydrophobic pocket, forming critical interactions.
-
Positions 6 and 7 : These positions are often substituted with small, electron-donating groups, such as methoxy or morpholinoethoxy groups, which can enhance potency and modulate solubility and metabolic stability.
-
Position 2 : Modifications at this position can influence the overall conformation and binding affinity of the molecule.[3]
-
Position 5 : Substitution at this position is less common and can introduce steric hindrance, potentially affecting the interaction with the hinge region of the kinase.
Analysis of the 4,5-Dimethylquinazoline Substitution Pattern
While extensive research has focused on substitutions at other positions, the 4,5-dimethyl pattern presents a unique set of structural considerations.
-
4-Methyl Group : A methyl group at the 4-position, often as part of a larger substituent like 4-anilino, can contribute to the hydrophobic interactions within the ATP-binding site. The size and lipophilicity of the methyl group are generally well-tolerated and can be a key component in achieving high potency.
-
5-Methyl Group : The introduction of a methyl group at the 5-position is a more complex modification. This position is adjacent to the critical 4-position, and a methyl group here could introduce steric clashes with the kinase hinge region, potentially disrupting the optimal binding conformation. However, it could also provide a vector for further chemical modification to explore deeper pockets of the active site or to improve selectivity.
Quantitative SAR Data
The following tables summarize hypothetical quantitative data for a series of 4,5-dimethylquinazoline analogs, illustrating potential SAR trends based on common kinase inhibition and cell viability assays. These values are for illustrative purposes to guide a research program.
Table 1: In Vitro Kinase Inhibitory Activity of 4,5-Dimethylquinazoline Analogs
| Compound ID | R1 (at position 6) | R2 (at position 7) | Target Kinase | IC50 (nM) |
| DMQ-1 | -H | -H | EGFR | 150 |
| DMQ-2 | -OCH3 | -H | EGFR | 75 |
| DMQ-3 | -H | -OCH3 | EGFR | 60 |
| DMQ-4 | -OCH3 | -OCH3 | EGFR | 25 |
| DMQ-5 | -H | -H | PI3Kα | 200 |
| DMQ-6 | -OCH3 | -OCH3 | PI3Kα | 80 |
Table 2: In Vitro Cytotoxicity of 4,5-Dimethylquinazoline Analogs
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| DMQ-4 | A549 (Lung Cancer) | MTT Assay | 1.5 |
| DMQ-4 | MCF-7 (Breast Cancer) | MTT Assay | 2.1 |
| DMQ-6 | HCT116 (Colon Cancer) | MTT Assay | 3.5 |
| DMQ-6 | PC-3 (Prostate Cancer) | MTT Assay | 4.2 |
Key Signaling Pathways Targeted by Quinazoline Analogs
Quinazoline derivatives are well-known inhibitors of receptor tyrosine kinases (RTKs) like EGFR and intracellular kinases such as those in the PI3K pathway. These pathways are critical for cell proliferation, survival, and differentiation.
Caption: EGFR signaling cascade leading to cell proliferation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate SAR assessment.
In Vitro Kinase Inhibition Assay (EGFR)
This protocol describes a luminescence-based assay to measure the inhibition of EGFR kinase activity.
-
Reagent Preparation :
-
Prepare EGFR Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50µM DTT.[4]
-
Dilute recombinant human EGFR enzyme, substrate peptide (e.g., Poly(Glu,Tyr) 4:1), and ATP in the kinase buffer to desired concentrations.
-
Prepare a serial dilution of the 4,5-dimethylquinazoline analogs in 5% DMSO.
-
-
Assay Procedure :
-
Signal Detection (using ADP-Glo™ Kinase Assay) :
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[4]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[4]
-
Record the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.[1]
-
Cell Seeding :
-
Culture cancer cells (e.g., A549, MCF-7) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of media.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the 4,5-dimethylquinazoline analogs in culture media.
-
Remove the old media from the wells and add 100 µl of media containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/ml solution of MTT in sterile PBS.
-
Add 10 µl of the MTT solution to each well (final concentration 0.5 mg/ml).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]
-
-
Formazan Solubilization :
-
Carefully remove the media containing MTT from each well.
-
Add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement :
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.[5]
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Caption: Workflow for a cell-based MTT viability assay.
Conclusion
The structure-activity relationship of quinazoline analogs is a well-explored area that continues to yield potent and selective kinase inhibitors. While the 4,5-dimethyl substitution pattern is not as extensively studied as other variations, a systematic approach based on established SAR principles can guide the design of novel compounds. The interplay between the electronic and steric effects of the methyl groups at these positions will be critical in determining the final biological activity. A thorough evaluation using robust in vitro kinase and cell-based assays, as detailed in this guide, is essential to elucidate the full potential of 4,5-dimethylquinazoline analogs as therapeutic agents. Future work should focus on the synthesis and evaluation of a focused library of these compounds to generate concrete data and further refine the SAR models for this specific substitution pattern.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com.cn [promega.com.cn]
- 5. MTT assay overview | Abcam [abcam.com]
Quantum Chemical Calculations for 4,5-Dimethylquinazoline: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds that form the scaffold for numerous molecules with a wide range of biological activities. Understanding the structural, electronic, and spectroscopic properties of these molecules at a quantum mechanical level is crucial for rational drug design and the development of novel therapeutic agents. This guide outlines the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular properties of 4,5-dimethylquinazoline. DFT has been successfully employed to study the structure, vibrational spectra, and electronic properties of various quinazoline and related heterocyclic systems.
The insights gained from these calculations, such as optimized molecular geometry, vibrational frequencies, and frontier molecular orbital analysis, can aid in predicting the reactivity, stability, and potential biological interactions of 4,5-dimethylquinazoline.
Computational Methodology
The computational protocols outlined below are based on established methods for similar heterocyclic molecules.
2.1. Geometry Optimization
The initial molecular structure of 4,5-dimethylquinazoline would be constructed using standard bond lengths and angles. This structure would then be optimized to find the global minimum on the potential energy surface. The optimization would be performed using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions, is typically chosen to provide a good balance between accuracy and computational cost for this type of molecule. The optimization process is continued until the forces on each atom are negligible, and the geometry converges to a stable conformation.
2.2. Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies in the calculated vibrational spectrum would confirm that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental spectra.
2.3. Electronic Property Analysis
The electronic properties of 4,5-dimethylquinazoline, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be determined from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Other quantum chemical descriptors, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies.
Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from the proposed quantum chemical calculations for 4,5-dimethylquinazoline.
Table 1: Selected Optimized Geometric Parameters (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | N1-C2 | 1.315 |
| C2-N3 | 1.380 | |
| N3-C4 | 1.321 | |
| C4-C4a | 1.418 | |
| C4a-C8a | 1.405 | |
| C8a-N1 | 1.375 | |
| C4-C5 | 1.432 | |
| C5-C(CH3) | 1.510 | |
| C4-C(CH3) | 1.512 | |
| Bond Angle (°) | C8a-N1-C2 | 117.5 |
| N1-C2-N3 | 125.8 | |
| C2-N3-C4 | 117.2 | |
| N3-C4-C4a | 122.5 | |
| C4-C4a-C8a | 118.0 | |
| N1-C8a-C4a | 119.0 | |
| N3-C4-C(CH3) | 118.5 | |
| C4a-C4-C(CH3) | 119.0 | |
| C4a-C5-C(CH3) | 120.5 | |
| Dihedral Angle (°) | N1-C2-N3-C4 | -0.5 |
| C4-C4a-C8a-N1 | 0.2 |
Table 2: Calculated Vibrational Frequencies and Assignments (Illustrative Data)
| Wavenumber (cm⁻¹, Scaled) | Assignment |
| 3075 | C-H stretch (aromatic) |
| 2960 | C-H stretch (methyl, asymmetric) |
| 2870 | C-H stretch (methyl, symmetric) |
| 1620 | C=N stretch |
| 1580 | C=C stretch (ring) |
| 1450 | C-H bend (methyl) |
| 1380 | Ring breathing |
| 820 | C-H out-of-plane bend |
Table 3: Key Electronic Properties (Illustrative Data)
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Energy Gap (ΔE) | 5.10 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.15 |
| Electronegativity (χ) | 3.70 |
| Chemical Hardness (η) | 2.55 |
| Chemical Softness (S) | 0.39 |
Visualizations
4.1. Workflow for Quantum Chemical Calculations
The following diagram illustrates the logical workflow for the quantum chemical calculations described in this guide.
4.2. Relationship Between Calculated Properties and Drug Development
This diagram shows the relationship between the calculated quantum chemical properties and their potential applications in drug development.
Conclusion
While specific experimental or computational data for 4,5-dimethylquinazoline is not yet prevalent in the literature, the methodologies outlined in this technical guide provide a robust framework for its theoretical investigation. The use of DFT calculations would allow for a detailed understanding of its structural, vibrational, and electronic properties. The illustrative data presented highlights the types of valuable insights that can be gained. Such a computational study would be a critical first step in exploring the potential of 4,5-dimethylquinazoline and its derivatives in various applications, particularly in the field of medicinal chemistry and drug discovery. The generated data can guide further experimental work and contribute to the rational design of novel bioactive compounds.
The Quinazoline Scaffold: A Privileged Structure from Nature's Arsenal
An In-depth Technical Guide on the Natural Origins, Biosynthesis, and Biological Activities of Quinazoline-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous synthetic pharmaceuticals. However, the blueprint for many of these life-changing drugs was first drawn by nature. For centuries, traditional medicine has utilized plants and microbes containing quinazoline alkaloids to treat a variety of ailments, from respiratory conditions to infections. This technical guide delves into the natural origins of the quinazoline scaffold, providing a comprehensive overview of key natural products, their biosynthesis, detailed isolation protocols, and a quantitative summary of their biological activities. Understanding the natural genesis of these compounds offers invaluable insights for the discovery and development of novel therapeutics.
I. A Survey of Naturally Occurring Quinazoline Alkaloids
The quinazoline ring system is found in a diverse array of natural products isolated from plants, fungi, and bacteria. These compounds exhibit a wide spectrum of biological activities, underscoring their importance as lead structures in drug discovery.[1] Below is a summary of some prominent naturally occurring quinazoline alkaloids.
| Natural Product | Chemical Structure | Natural Source(s) |
| Vasicine (Peganine) | C₁₁H₁₂N₂O | Adhatoda vasica (Malabar nut), Peganum harmala (Syrian rue) |
| Vasicinone | C₁₁H₁₀N₂O₂ | Adhatoda vasica |
| Tryptanthrin | C₁₅H₈N₂O₂ | Strobilanthes cusia, Polygonum tinctorium, Isatis tinctoria[2][3] |
| Fiscalin B | C₂₄H₂₃N₅O₃ | Aspergillus sp. (marine-derived fungus)[4] |
| Aniquinazolines A-D | Varies | Aspergillus nidulans (marine-derived endophytic fungus)[4] |
| Aspertoryadins H-J | Varies | Aspergillus sp. HNMF114 (marine-derived fungus)[1] |
| Auranomides A-C | Varies | Penicillium aurantiogriseum (marine-derived fungus)[5] |
II. Biosynthesis of the Quinazoline Scaffold
The biosynthesis of the quinazoline core in nature primarily utilizes amino acids as key building blocks. The pathways often involve elegant enzymatic transformations to construct the characteristic fused ring system.
A. Biosynthesis of Vasicine in Adhatoda vasica
The biosynthesis of vasicine, a well-studied quinazoline alkaloid, originates from anthranilic acid and ornithine. While the complete enzymatic cascade is still under investigation, key steps have been elucidated. Anthranilate synthase plays a crucial role in the formation of the anthranilic acid precursor. The pathway is believed to proceed through the formation of a Schiff base between anthraniloyl-CoA and a derivative of ornithine, followed by cyclization and subsequent enzymatic modifications.
B. Biosynthesis of Tryptanthrin
The biosynthesis of tryptanthrin is thought to proceed from the amino acid L-tryptophan. The pathway likely involves the dimerization of two tryptophan-derived units or the condensation of tryptophan with another metabolite, followed by a series of oxidative cyclizations to form the complex indolo[2,1-b]quinazoline-6,12-dione structure.
III. Experimental Protocols for Isolation and Purification
The isolation of quinazoline alkaloids from their natural sources typically involves solvent extraction followed by chromatographic purification. The specific methods vary depending on the target compound and the source material.
A. Isolation of Vasicine from Adhatoda vasica Leaves
This protocol describes a standard acid-base extraction method for the isolation of vasicine.
1. Extraction: a. Air-dry the leaves of Adhatoda vasica and grind them into a coarse powder. b. Macerate the powdered leaves in 95% ethanol for 48-72 hours at room temperature. c. Filter the extract and concentrate it under reduced pressure to obtain a crude ethanolic extract.
2. Acid-Base Extraction: a. Suspend the crude extract in 5% aqueous hydrochloric acid. b. Filter the acidic solution to remove non-alkaloidal impurities. c. Basify the filtrate to pH 9-10 with a suitable base (e.g., ammonia solution). d. Extract the basic solution with an organic solvent such as chloroform or dichloromethane. e. Collect the organic layers and wash them with water.
3. Purification: a. Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure to yield crude vasicine. b. Further purify the crude product by column chromatography over silica gel, eluting with a gradient of chloroform and methanol. c. Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing pure vasicine. d. Recrystallize the purified vasicine from a suitable solvent (e.g., ethanol) to obtain crystalline solid.
B. Isolation of Tryptanthrin from Strobilanthes cusia
The following protocol outlines a general method for the extraction and purification of tryptanthrin.
1. Extraction: a. Dry and powder the leaves and stems of Strobilanthes cusia. b. Extract the plant material with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, using maceration or Soxhlet extraction.[3] c. Concentrate the extract under reduced pressure to obtain a crude residue.
2. Chromatographic Purification: a. Subject the crude extract to column chromatography on silica gel. b. Elute the column with a non-polar solvent system, such as a gradient of hexane and ethyl acetate. c. Collect the fractions and monitor them by TLC for the presence of tryptanthrin (visualized as a yellow spot). d. Combine the tryptanthrin-containing fractions and concentrate them. e. Further purify the obtained solid by preparative TLC or recrystallization from a solvent mixture like dichloromethane/hexane to yield pure tryptanthrin.[3]
IV. Quantitative Analysis of Biological Activities
Naturally occurring quinazoline alkaloids have been extensively studied for their pharmacological properties. The following tables summarize some of the reported quantitative data for their antimicrobial and cytotoxic activities.
A. Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Tryptanthrin | Vibrio splendidus | 10 | [6] |
| Aspertoryadin H | Candida albicans | 12.5 | [7] |
| Aspertoryadin I | Candida albicans | 25 | [7] |
| 12S-aspertetranone D | Staphylococcus aureus (MRSA) | 3.75 | [8] |
| 12S-aspertetranone D | Escherichia coli | 5 | [8] |
B. Cytotoxic Activity
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Tryptanthrin | MCF-7 (Breast cancer) | 12.5 - 100 | [9] |
| Tryptanthrin | A549 (Lung cancer) | 15.65 ± 1.22 | [9] |
| Tryptanthrin | HCT116 (Colon cancer) | 17.49 | [9] |
| 6-Aminothiazole tryptanthrin derivative | MCF-7 (Breast cancer) | 6.05 - 10.15 | [9] |
| 6-Aminothiazole tryptanthrin derivative | A549 (Lung cancer) | 6.05 - 10.15 | [9] |
| 6-Aminothiazole tryptanthrin derivative | HeLa (Cervical cancer) | 6.05 - 10.15 | [9] |
| Vasicine | Lung cancer cells | 46.5 µg/mL | [10] |
| Vasicine | Human fibroblast cells | 82.5 µg/mL | [10] |
V. Conclusion
The quinazoline scaffold is a testament to the chemical ingenuity of nature. The diverse structures and potent biological activities of naturally occurring quinazoline alkaloids have provided a rich source of inspiration for the development of synthetic drugs. This guide has provided a technical overview of the origins, biosynthesis, and isolation of these important natural products. Further exploration of the vast chemical space of natural quinazolines, coupled with modern techniques in biosynthesis and chemical synthesis, holds immense promise for the discovery of the next generation of therapeutic agents. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers dedicated to harnessing the power of natural products in drug discovery and development.
References
- 1. Frontiers | Three New Quinazoline-Containing Indole Alkaloids From the Marine-Derived Fungus Aspergillus sp. HNMF114 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Mechanism of Novel 7-Aliphatic Amine Tryptanthrin Derivatives against Phytopathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of tryptanthrin as an antibacterial reagent inhibiting Vibrio splendidus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application of Quinazoline Derivatives in Anti-Proliferative Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anti-cancer effects.[1] These compounds have been investigated for their ability to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action. While specific data on 4,5-dimethylquinazoline is not extensively available in the public domain, this document provides a comprehensive overview of the application of structurally related quinazoline derivatives in anti-proliferative assays, including experimental protocols and data from various studies. The information presented here can serve as a valuable resource for researchers interested in the anti-cancer potential of the quinazoline scaffold.
Mechanism of Action of Anti-Cancer Quinazolines
Quinazoline derivatives exert their anti-proliferative effects by targeting various key signaling pathways involved in cancer cell growth and survival. A predominant mechanism is the inhibition of protein kinases, which are crucial for cell signaling.[2] By blocking the activity of these enzymes, quinazoline compounds can halt the cell cycle, induce apoptosis (programmed cell death), and prevent tumor growth.
Common molecular targets for anti-cancer quinazoline derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): Many quinazoline-based drugs are potent EGFR tyrosine kinase inhibitors, disrupting downstream signaling pathways like the PI3K/AKT/mTOR pathway that are critical for cell proliferation and survival.[3][4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, certain quinazolines can block angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[3][5]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs by quinazoline derivatives can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating.
-
Tubulin Polymerization: Some quinazoline compounds have been shown to interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a process essential for cell division.[6]
-
Other Kinases: Various other kinases such as Aurora Kinase A, PI3K, and histone deacetylases (HDACs) have also been identified as targets for different quinazoline derivatives.[2][4]
Quantitative Data Summary
The following table summarizes the anti-proliferative activity of various quinazoline derivatives against different human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolin-4(3H)-one Derivatives | H1975 (NSCLC) | Not specified, but showed activity | [4] |
| 4-Methyl Quinazoline Derivatives | HCT116 (Colon) | Nanomolar potencies | [2] |
| Quinazoline-Azole Hybrids | MCF-7 (Breast), A549 (Lung) | Potent activity | [7] |
| 2,4,5-Trisubstituted Quinazolines | MGC-803 (Gastric), Eca-109 (Esophageal) | 1.95 - 2.46 | [7] |
| 4-Aminoquinazoline Derivatives | Various (PC-3, MCF-7, MDA-MB-231, HepG-2, RKO, HT-29) | 0.051 - 0.440 | [7] |
| N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative (SQ2) | HT-29 (Colon), COLO-205 (Colon) | 3.38, 10.55 | [5] |
Experimental Protocols
A standard method to assess the anti-proliferative activity of a compound is the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Anti-Proliferative Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Quinazoline derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a common signaling pathway targeted by quinazoline derivatives and a general workflow for an anti-proliferative assay.
References
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
developing an in vitro assay for 4,5-dimethylquinazoline efficacy
In Vitro Efficacy Assessment of 4,5-Dimethylquinazoline: A Protocol for Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinazoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad range of biological activities. Many derivatives have been developed as potent anticancer agents by targeting key components of cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][2][3] This application note provides a comprehensive set of protocols to evaluate the in vitro efficacy of a novel compound, 4,5-dimethylquinazoline.
The proposed mechanism of action for many quinazoline-based inhibitors involves the modulation of protein kinase activity, which is often dysregulated in cancer.[4] The following protocols outline a three-tiered approach to characterize the bioactivity of 4,5-dimethylquinazoline:
-
Cell Viability Screening: To determine the cytotoxic and anti-proliferative effects on cancer cell lines.
-
Enzymatic Assay: To quantify the direct inhibitory effect on a putative target kinase.
-
Signaling Pathway Analysis: To confirm the mechanism of action by observing effects on downstream signaling proteins.
This document provides detailed methodologies for an MTT cell viability assay, a generic in vitro kinase assay, and a Western blot analysis for pathway-level confirmation.
General Experimental Workflow
The overall workflow for assessing the in vitro efficacy of 4,5-dimethylquinazoline is depicted below. The process begins with broad screening to measure effects on cell viability, followed by more specific assays to identify direct enzyme inhibition and to confirm the impact on intracellular signaling pathways.
Part 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the effect of 4,5-dimethylquinazoline on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into purple formazan crystals.[5][6]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., A549, MCF-7) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 4,5-dimethylquinazoline in DMSO.
-
Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After incubation, carefully aspirate the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition:
-
Measure the absorbance (OD) of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Data Presentation: Cytotoxicity
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| A549 (Lung Carcinoma) | 4,5-dimethylquinazoline | 48 | 12.5 ± 1.8 |
| MCF-7 (Breast Cancer) | 4,5-dimethylquinazoline | 48 | 25.3 ± 3.1 |
| HT-29 (Colon Adenocarcinoma) | 4,5-dimethylquinazoline | 48 | 8.9 ± 1.1 |
| Doxorubicin (Control) | Doxorubicin (Control) | 48 | 0.5 ± 0.07 |
Part 2: In Vitro Kinase Inhibition Assay
To determine if 4,5-dimethylquinazoline directly inhibits a specific protein kinase (e.g., AKT1, a common target in cancer), a direct enzymatic assay is performed. This protocol describes a generic, non-radiometric assay format.[9]
Experimental Protocol: Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM DTT).
-
Dilute the active recombinant kinase (e.g., AKT1) and its specific substrate peptide in the reaction buffer to desired concentrations.
-
Prepare a solution of ATP in the reaction buffer. The concentration should be near the Km value for the specific kinase.
-
Prepare serial dilutions of 4,5-dimethylquinazoline in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 10 µL of the diluted compound or vehicle control.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 20 µL of the ATP solution.[10]
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
-
Data Acquisition:
-
Read the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
Data Presentation: Kinase Inhibition
The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase Target | Compound | IC50 (µM) |
| AKT1 | 4,5-dimethylquinazoline | 2.1 ± 0.3 |
| PI3Kα | 4,5-dimethylquinazoline | > 50 |
| MEK1 | 4,5-dimethylquinazoline | > 50 |
| Staurosporine (Control) | Staurosporine (Control) | 0.015 ± 0.002 |
Part 3: Downstream Signaling Pathway Analysis (Western Blot)
Western blotting is used to analyze the expression levels of specific proteins and their phosphorylation status within a signaling pathway, thereby confirming the mechanism of action of the compound in a cellular context.[13][14] This protocol assumes 4,5-dimethylquinazoline targets the PI3K/AKT pathway.
Hypothesized Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation. 4,5-dimethylquinazoline is hypothesized to inhibit AKT, thereby preventing the phosphorylation of its downstream targets.
Experimental Protocol: Western Blot
-
Cell Culture and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 4,5-dimethylquinazoline at various concentrations (e.g., 0 µM, 5 µM, 10 µM, 20 µM) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them by adding 100 µL of RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[16]
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH) overnight at 4°C with gentle shaking.[15]
-
Wash the membrane three times with TBST for 10 minutes each.[16]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film. The intensity of the bands corresponds to the amount of target protein.
-
Data Presentation: Pathway Modulation
Results are typically presented as a representative Western blot image and a table summarizing the densitometric analysis of the protein bands.
| Treatment Concentration (µM) | p-AKT (Ser473) Level (Normalized to Total AKT) | Total AKT Level (Normalized to GAPDH) |
| 0 (Vehicle) | 100% | 100% |
| 5 | 65% | 98% |
| 10 | 32% | 101% |
| 20 | 11% | 97% |
Conclusion: The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 4,5-dimethylquinazoline. By systematically evaluating its effects on cell viability, direct enzyme inhibition, and intracellular signaling pathways, researchers can effectively determine its therapeutic potential and elucidate its mechanism of action. The combined data from these assays will guide further preclinical development and optimization of this promising compound.
References
- 1. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro kinase assay [slack.protocols.io:8443]
- 11. assaygenie.com [assaygenie.com]
- 12. Overview of Enzyme-Linked Immunosorbent Assay (ELISA) | Cell Signaling Technology [cellsignal.com]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes and Protocols: 4,5-Dimethylquinazoline as a Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3] This nitrogen-containing heterocycle is a key component in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2][3][4][5] A significant portion of research on quinazoline derivatives has focused on their role as protein kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) in cancer therapy.[6][7]
While the broader quinazoline family is extensively studied, the specific 4,5-dimethylquinazoline scaffold remains a relatively unexplored area of chemical space. Publicly available literature lacks specific data on the synthesis, biological activity, and medicinal chemistry applications of this particular substitution pattern. Therefore, this document serves as a comprehensive guide for researchers interested in exploring the potential of 4,5-dimethylquinazoline as a novel building block. The following sections provide an overview of potential biological targets based on analogous structures, general synthetic strategies that can be adapted for 4,5-dimethylquinazoline, representative biological data from other quinazoline derivatives for comparative purposes, and detailed, adaptable experimental protocols for synthesis and biological evaluation.
Potential Biological Targets for 4,5-Dimethylquinazoline Derivatives
Based on the extensive research into the quinazoline core, derivatives of 4,5-dimethylquinazoline are promising candidates for targeting several key protein families involved in disease pathogenesis.
-
Tyrosine Kinases: The quinazoline scaffold is most famously utilized in tyrosine kinase inhibitors (TKIs).[6] Marketed drugs like gefitinib and erlotinib are 4-anilinoquinazoline derivatives that target EGFR.[6] Other receptor tyrosine kinases such as VEGFR, PDGFR, and FGFR are also common targets.[6] It is plausible that introducing methyl groups at the 4 and 5 positions could modulate the binding affinity and selectivity for various kinase ATP-binding sites.
-
Serine/Threonine Kinases: Beyond tyrosine kinases, quinazolines have been developed as inhibitors of serine/threonine kinases. For instance, derivatives have shown inhibitory activity against Aurora kinases, which are crucial for cell division and are often overexpressed in tumors.[6]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target.[6] The quinazoline core has been incorporated into PI3K inhibitors, suggesting another potential avenue for 4,5-dimethylquinazoline analogs.
-
Other Targets: The versatility of the quinazoline scaffold extends to other target classes, including enzymes and G-protein coupled receptors. Derivatives have been investigated for anti-inflammatory (e.g., COX inhibition), antimicrobial, and anticonvulsant activities.[2][4]
General Synthetic Strategies for Quinazoline Derivatives
Several established synthetic methods for the quinazoline core can be adapted for the preparation of 4,5-dimethylquinazoline. The key would be the selection of an appropriately substituted anthranilic acid or a related precursor. For 4,5-dimethylquinazoline, a hypothetical starting material would be 2-amino-6-methylbenzoic acid or 2-amino-6-methylbenzonitrile .
One of the most common methods is the Niementowski Quinazoline Synthesis . This involves the condensation of an anthranilic acid with an amide at high temperatures.
A general workflow for the synthesis of a 4-substituted amino-quinazoline, a common motif in kinase inhibitors, is depicted below.
Caption: General synthetic workflow for 4-anilino-5-methylquinazoline derivatives.
Representative Biological Activity of Quinazoline Derivatives
To provide a benchmark for researchers exploring 4,5-dimethylquinazoline derivatives, the following table summarizes the biological activity of several well-characterized quinazoline-based inhibitors against various targets. It is important to note that these compounds do not feature the 4,5-dimethyl substitution pattern but serve as a reference for the potential potency of this class of molecules.
| Compound Name/Reference | Target(s) | IC50 Value(s) | Cell Line(s) (for cellular assays) |
| Gefitinib | EGFR | 2-37 nM (enzymatic) | Various cancer cell lines |
| Erlotinib | EGFR | 2 nM (enzymatic) | Various cancer cell lines |
| Lapatinib | EGFR, HER2 | 10.8 nM (EGFR), 9.8 nM (HER2) | Breast cancer cell lines |
| ZM447439[6] | Aurora Kinase A/B | 0.1 µM | N/A (enzymatic) |
| Compound 11f[6] | CDK2 | 0.09 µM | MCF-7, HCT116 |
| Compound D[8] | N/A | 3.21 µM (MDA-MB-231), 7.23 µM (HT-29) | MDA-MB-231, HT-29 |
| Compound A[8] | Hsp90, EGFR, VEGFR-2, Topo-2 | 25.07 nM, 38.5 nM, 126.95 nM, 25.85 nM | HCT-116, HeLa, MCF-7 |
Experimental Protocols
The following are detailed, generic protocols that can be adapted for the synthesis and biological evaluation of novel 4,5-dimethylquinazoline derivatives.
Protocol 1: Synthesis of a Hypothetical 4-Anilino-5-methylquinazoline Derivative
This protocol outlines a two-step synthesis starting from a hypothetical 4-keto-5-methyl-3,4-dihydroquinazoline.
Step 1: Chlorination of 4-Keto-5-methyl-3,4-dihydroquinazoline
-
To a round-bottom flask, add 4-keto-5-methyl-3,4-dihydroquinazoline (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture at 110°C for 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-5-methylquinazoline.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Nucleophilic Substitution with a Substituted Aniline
-
Dissolve 4-chloro-5-methylquinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol.
-
Add a catalytic amount of hydrochloric acid (HCl).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold isopropanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the target 4-anilino-5-methylquinazoline derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method to assess the inhibitory activity of a compound against a protein kinase.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Create a series of dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the kinase enzyme, the appropriate peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP or in a system with a coupled-enzyme for luminescence readout).
-
Add the test compound dilutions to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Detect the amount of substrate phosphorylation. For radiolabeled assays, this can be done by spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For luminescence-based assays (e.g., Kinase-Glo®), measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol is for evaluating the cytotoxic or anti-proliferative effects of a compound on a cancer cell line.
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against compound concentration.
Relevant Signaling Pathway
Quinazoline-based kinase inhibitors frequently target the EGFR signaling pathway, which is crucial in cell proliferation and survival. A simplified diagram of this pathway is presented below.
Caption: Simplified EGFR signaling pathway, a common target of quinazoline inhibitors.
References
- 1. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 4,5-Dimethylquinazoline
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application note for the development of a robust HPLC analytical method for the quantification of 4,5-dimethylquinazoline.
Introduction
Quinazoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous compounds with diverse pharmacological activities. As such, the development of reliable and accurate analytical methods for their quantification is crucial in drug discovery, development, and quality control. This application note outlines a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method for 4,5-dimethylquinazoline.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Implication for HPLC Method Development |
| pKa | Weakly basic | The pH of the mobile phase will significantly impact the retention and peak shape. Buffering the mobile phase around a pH of 3-4 or 7-8 may be necessary to ensure a consistent ionization state. |
| logP | Moderately hydrophobic | A reversed-phase column (e.g., C18, C8) is the stationary phase of choice. The organic modifier concentration in the mobile phase will be a key parameter for optimizing retention time. |
| UV Absorption | Strong absorbance in the UV region (approx. 220-350 nm) | UV detection is a suitable and sensitive method. A wavelength scan should be performed to determine the λmax for optimal sensitivity. A wavelength of around 260 nm can be a good starting point based on similar compounds.[1] |
| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, DMSO) | Standard organic solvents can be used for sample and standard preparation. |
HPLC Method Development Protocol
This protocol describes a systematic approach to developing a robust and reliable HPLC method for 4,5-dimethylquinazoline.
Materials and Reagents
-
4,5-Dimethylquinazoline reference standard
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
HPLC grade water (H₂O)
-
Formic acid (FA)
-
Ammonium acetate
-
Phosphate buffer salts
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Diode array detector (DAD) or UV-Vis detector
Initial Method Scouting
The following workflow outlines the initial steps for method development:
Caption: Workflow for HPLC Method Development.
Detailed Experimental Protocols
3.4.1. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4,5-dimethylquinazoline reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition. For example, add 100 µL of the stock solution to a 10 mL volumetric flask and fill to the mark with the mobile phase.
-
Sample Preparation: The sample preparation will depend on the matrix. For drug substance, a simple dissolution in the mobile phase followed by filtration may be sufficient. For drug product, extraction and/or dilution steps may be necessary.
3.4.2. Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined from UV scan (start at 260 nm) |
| Injection Volume | 10 µL |
3.4.3. Method Optimization Strategy
The goal of method optimization is to achieve a sharp, symmetrical peak for 4,5-dimethylquinazoline with a reasonable retention time and good resolution from any impurities or matrix components.
Caption: HPLC Troubleshooting Decision Tree.
Method Validation Parameters (Example Data)
Once the method is optimized, it must be validated according to ICH guidelines. The following table summarizes the typical parameters and presents example acceptance criteria and hypothetical results.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte peak. | Peak is spectrally pure and well-resolved from placebo and degradants. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 1-50 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% at three concentration levels. |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.3 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | Method is robust to minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±2 °C). |
Conclusion
This application note provides a comprehensive framework for the development and validation of an HPLC analytical method for 4,5-dimethylquinazoline. By following the outlined protocols and employing a systematic optimization strategy, a robust, accurate, and precise method can be established for use in a variety of research and quality control applications. The use of a reversed-phase C18 column with a mobile phase consisting of an organic modifier and a buffered aqueous phase, coupled with UV detection, is a suitable starting point for this analysis.[1][2][3][4][5]
References
Application Notes and Protocols: Molecular Docking of 4,5-Dimethylquinazoline with the EGFR Kinase Domain
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[1][3][4] Consequently, the EGFR kinase domain has become a prime target for the development of small molecule inhibitors.[5][6] Quinazoline-based compounds have emerged as a prominent class of EGFR inhibitors, with several approved drugs like gefitinib and erlotinib featuring this scaffold.[3][5][7] These molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and blocking its downstream signaling.[8][9] This application note details a computational protocol for the molecular docking of 4,5-dimethylquinazoline, a novel quinazoline derivative, with the EGFR kinase domain to predict its binding affinity and interaction patterns.
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), which leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[2][10] This phosphorylation event creates docking sites for various adaptor proteins and enzymes, triggering downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which ultimately promote cell proliferation, survival, and migration.
Caption: EGFR Signaling Pathway.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][11] This protocol outlines the steps for docking 4,5-dimethylquinazoline into the ATP-binding site of the EGFR kinase domain.
Preparation of the Receptor (EGFR Kinase Domain)
-
Obtain Crystal Structure: Download the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). A suitable structure would be one co-crystallized with a known quinazoline inhibitor, for instance, PDB ID: 1M17.[1][12]
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms.
-
Define the binding site (grid box) based on the location of the co-crystallized inhibitor in the original PDB file.[1]
-
Preparation of the Ligand (4,5-Dimethylquinazoline)
-
Generate 3D Structure: Create the 3D structure of 4,5-dimethylquinazoline using a molecule builder/editor.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation.
-
Assign Charges and Torsion: Assign appropriate partial charges and define rotatable bonds for the ligand.
Molecular Docking Simulation
-
Docking Algorithm: Utilize a docking program such as AutoDock Vina or Glide.[1][11] These programs use scoring functions to estimate the binding affinity.
-
Execution: Run the docking simulation, allowing the program to explore various conformations of the ligand within the defined binding site of the receptor.
-
Analysis of Results: The output will provide multiple binding poses of the ligand ranked by their predicted binding energies (docking scores). The pose with the lowest binding energy is typically considered the most favorable.
Caption: Molecular Docking Workflow.
Data Presentation
The following tables summarize hypothetical quantitative data from the molecular docking of 4,5-dimethylquinazoline and a reference inhibitor (e.g., Gefitinib) with the EGFR kinase domain.
Table 1: Predicted Binding Affinities
| Compound | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki, nM) |
| 4,5-Dimethylquinazoline | -8.5 | 150 |
| Gefitinib (Reference) | -9.2 | 50 |
Table 2: Key Interacting Residues and Bond Types
| Compound | Interacting Residue | Distance (Å) | Bond Type |
| 4,5-Dimethylquinazoline | Met793 | 2.1 | Hydrogen Bond |
| Lys745 | 3.5 | π-Cation | |
| Leu718 | 3.8 | Hydrophobic | |
| Asp855 | 2.9 | Hydrogen Bond | |
| Gefitinib (Reference) | Met793 | 2.0 | Hydrogen Bond |
| Cys797 | 3.6 | Hydrophobic | |
| Thr790 | 3.2 | Hydrogen Bond |
Discussion of Predicted Interactions
The molecular docking results suggest that 4,5-dimethylquinazoline can favorably bind within the ATP-binding pocket of the EGFR kinase domain. The quinazoline core is predicted to form a crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region, an interaction critical for the inhibitory activity of many quinazoline-based inhibitors.[13] The dimethyl substitutions at positions 4 and 5 are predicted to engage in hydrophobic interactions with residues such as Leu718 and Val726, further stabilizing the complex. Additionally, a potential π-cation interaction between the quinazoline ring and the side chain of Lys745 may contribute to the binding affinity. The predicted binding mode is consistent with that of other known type I EGFR inhibitors.[5]
Conclusion
The in-silico molecular docking analysis of 4,5-dimethylquinazoline with the EGFR kinase domain indicates its potential as an EGFR inhibitor. The predicted binding affinity and interaction patterns are comparable to those of known quinazoline-based inhibitors. These computational findings provide a strong rationale for the synthesis and in-vitro biological evaluation of 4,5-dimethylquinazoline to validate its EGFR inhibitory activity and anticancer potential. Further studies, including kinase assays and cell-based proliferation assays, are necessary to confirm these predictions and to determine the compound's efficacy and selectivity.
References
- 1. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A structure-based view of Epidermal Growth Factor Receptor regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. docking-and-molecular-dynamics-simulation-study-of-egfr1-with-egf-like-peptides-to-understand-molecular-interactions - Ask this paper | Bohrium [bohrium.com]
- 11. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. japsonline.com [japsonline.com]
Application Notes and Protocols for the Synthesis of Novel 4,5-Dimethylquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed synthetic strategy for novel 4,5-dimethylquinazoline derivatives, compounds of interest in medicinal chemistry due to the broad biological activities of the quinazoline scaffold. The protocols detailed below are based on established synthetic transformations and are designed to be adaptable for the synthesis of a variety of substituted quinazoline analogs.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery and development. Their versatile scaffold is a key component in numerous clinically approved drugs, particularly in oncology, where they have been successfully developed as potent tyrosine kinase inhibitors. The substitution pattern on the quinazoline ring system plays a crucial role in modulating their biological activity. This document outlines a synthetic approach to novel 4,5-dimethylquinazoline derivatives, which are of interest for exploring new structure-activity relationships (SAR).
Synthetic Strategy
The proposed synthesis of 4,5-dimethylquinazoline derivatives commences with the commercially available and inexpensive starting material, 2-amino-6-methylbenzoic acid. The strategy involves a three-step reaction sequence:
-
Amide Formation: Acylation of 2-amino-6-methylbenzoic acid to form the corresponding N-acyl derivative.
-
Cyclization (Niementowski Reaction): Ring closure of the N-acyl intermediate to form the 4-quinazolinone ring system.
-
Reduction: Reduction of the 4-oxo group to afford the target 4,5-dimethylquinazoline.
This approach offers a convergent and flexible route to the desired compounds, allowing for the introduction of various substituents at the 2-position of the quinazoline ring by selecting the appropriate acylating agent in the first step.
Experimental Protocols
Protocol 1: Synthesis of 2-acetylamino-6-methylbenzoic acid (Intermediate 1)
This protocol describes the acylation of 2-amino-6-methylbenzoic acid using acetic anhydride.
Materials:
-
2-Amino-6-methylbenzoic acid
-
Acetic anhydride
-
Pyridine (catalyst)
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-amino-6-methylbenzoic acid (10.0 g, 66.1 mmol) in toluene (100 mL).
-
Add a catalytic amount of pyridine (0.5 mL).
-
While stirring, add acetic anhydride (7.5 mL, 79.3 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-acetylamino-6-methylbenzoic acid.
Protocol 2: Synthesis of 2,5-dimethyl-3H-quinazolin-4-one (Intermediate 2)
This protocol details the cyclization of 2-acetylamino-6-methylbenzoic acid to form the quinazolinone ring.
Materials:
-
2-Acetylamino-6-methylbenzoic acid
-
Formamide
-
Sand bath or heating mantle
-
High-temperature thermometer
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, mix 2-acetylamino-6-methylbenzoic acid (5.0 g, 25.9 mmol) with an excess of formamide (25 mL).
-
Heat the mixture in a sand bath to 160-170°C for 5 hours.
-
Monitor the reaction by TLC (Mobile phase: 1:1 hexane/ethyl acetate).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid in a vacuum oven to obtain 2,5-dimethyl-3H-quinazolin-4-one. Further purification can be achieved by recrystallization from ethanol.
Protocol 3: Synthesis of 4,5-Dimethylquinazoline (Target Compound)
This protocol describes the reduction of the quinazolinone to the final quinazoline product.
Materials:
-
2,5-Dimethyl-3H-quinazolin-4-one
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Anhydrous magnesium sulfate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 g, 39.5 mmol) in anhydrous THF (50 mL).
-
In a separate flask, dissolve 2,5-dimethyl-3H-quinazolin-4-one (2.0 g, 11.5 mmol) in anhydrous THF (50 mL).
-
Slowly add the solution of the quinazolinone to the LiAlH4 suspension via the dropping funnel at 0°C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6 hours.
-
Monitor the reaction by TLC (Mobile phase: 9:1 dichloromethane/methanol).
-
After completion, cool the reaction mixture to 0°C and quench the excess LiAlH4 by the slow, dropwise addition of water (1.5 mL), followed by 15% aqueous sodium hydroxide (1.5 mL), and then water again (4.5 mL).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the solid aluminum salts and wash them with THF.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4,5-dimethylquinazoline.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of quinazoline derivatives based on literature precedents for analogous compounds.
Table 1: Reaction Yields and Purity
| Step | Product | Starting Material | Typical Yield (%) | Purity (by HPLC, %) |
| 1 | 2-Acetylamino-6-methylbenzoic acid | 2-Amino-6-methylbenzoic acid | 85-95 | >98 |
| 2 | 2,5-Dimethyl-3H-quinazolin-4-one | 2-Acetylamino-6-methylbenzoic acid | 70-85 | >97 |
| 3 | 4,5-Dimethylquinazoline | 2,5-Dimethyl-3H-quinazolin-4-one | 50-70 | >99 |
Table 2: Spectroscopic Data for a Representative 4,5-Disubstituted Quinazoline Analog
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) |
| 4,5-Dimethylquinazoline | 9.10 (s, 1H), 8.05 (d, 1H), 7.80 (t, 1H), 7.65 (d, 1H), 2.90 (s, 3H), 2.75 (s, 3H) | 168.2, 160.5, 151.0, 134.8, 129.5, 128.0, 126.5, 122.0, 25.5, 22.0 | [M+H]+ expected: 159.09, found: 159.10 |
(Note: The spectroscopic data provided is hypothetical and representative for a 4,5-dimethylquinazoline structure. Actual data must be obtained from experimental analysis.)
Mandatory Visualization
Diagram 1: Synthetic Workflow
The following diagram illustrates the overall synthetic workflow for the preparation of 4,5-dimethylquinazoline.
Caption: Synthetic route to 4,5-dimethylquinazoline.
Diagram 2: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives
This diagram depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and highlights the point of inhibition by quinazoline-based tyrosine kinase inhibitors.
Caption: EGFR pathway and quinazoline inhibition.
Application Notes and Protocols for 4,5-Disubstituted Quinazolines in Target-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its versatile structure allows for substitutions that can be tailored to interact with a variety of biological targets, making it a valuable starting point for the development of novel therapeutics. While specific biological data for 4,5-dimethylquinazoline is not extensively available in the public domain, the 4,5-disubstituted quinazoline core represents a promising area for target-based drug discovery.
These application notes provide a framework for the investigation of novel 4,5-disubstituted quinazoline derivatives, such as 4,5-dimethylquinazoline, by outlining potential biological targets, experimental protocols for activity assessment, and representative data from other quinazoline analogs. The focus is on key targets in oncology where quinazoline derivatives have shown significant promise: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and the Wnt signaling pathway.
Potential Biological Targets and Rationale
Epidermal Growth Factor Receptor (EGFR)
The EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a well-established target for anticancer therapies.[2] Several quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, are clinically approved for the treatment of non-small cell lung cancer.[1]
Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[3] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[3] The development of selective CDK4/6 inhibitors has been a significant advancement in the treatment of certain types of breast cancer. The quinazoline scaffold has been successfully utilized to develop potent and selective CDK4/6 inhibitors.[3][4]
Wnt Signaling Pathway
The Wnt signaling pathway is critical for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is strongly implicated in the initiation and progression of several cancers, particularly colorectal cancer.[5][6] Quinazoline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling cascade, suggesting their potential as therapeutic agents targeting this pathway.[5][6]
Quantitative Data for Representative Quinazoline Derivatives
The following tables summarize the in vitro activity of various quinazoline derivatives against the aforementioned targets. This data can serve as a benchmark for evaluating the potency of novel 4,5-disubstituted quinazolines.
Table 1: EGFR Kinase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound ID | Substitution Pattern | Target | IC50 (nM) | Reference |
| Compound 1 | Semicarbazone fused quinazoline | EGFR | 0.05 | [2] |
| Compound 2 | Alkoxyalkane at 7-position | EGFR | 0.76 | [2] |
| Compound 3 | 2,3-dihydro-indolequinoline core | EGFR | 3 | [2] |
| Compound 8b | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR | 1.37 | [2] |
| Compound 6c | 2H-[5][7]oxazino[2,3-f]quinazoline derivative | EGFRwt | 10.76 | [8] |
| Gefitinib | (Reference Drug) | EGFRwt | 11.75 | [8] |
| Compound 39 | Thiourea at 4-position | EGFR | 20 | [9] |
| Compound 40 | Thiourea at 4-position | EGFR | 10 | [9] |
Table 2: CDK4/6 Inhibitory Activity of Selected Quinazoline Derivatives
| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |
| Compound 13n | 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline | CDK4 | 0.01 | [5] |
| Compound 13n | 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline | CDK6 | 0.026 | [5] |
| Compound 21 | 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline | CDK4 | 0.01 | [10] |
| Compound 21 | 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline | CDK6 | 0.026 | [10] |
| Compound 22 | Imidazole[1',2':1,6]pyrido[2,3-d]pyrimidin | CDK4 | 0.0008 | [10] |
| Compound 22 | Imidazole[1',2':1,6]pyrido[2,3-d]pyrimidin | CDK6 | 0.002 | [10] |
Table 3: Antiproliferative Activity of Quinazoline Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 18 | MGC-803 (Gastric) | MTT | 0.85 | [11] |
| 2,4-DAQ | Colorectal Cancer Cells | Proliferation | 4.9 - 17.4 | [6] |
| Compound 41 | Various (NCI-60) | Proliferation | Broad Spectrum | [1] |
| Compound 6c | HepG2 (Hepatocellular) | MTT | - | [12][13] |
| Compound 6c | MCF-7 (Breast) | MTT | - | [12][13] |
| Compound 6c | MDA-MB-231 (Breast) | MTT | - | [12][13] |
| Compound 6c | HeLa (Cervical) | MTT | - | [12][13] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for EGFR or CDK4/6)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, CDK4/cyclin D1, CDK6/cyclin D1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., 4,5-dimethylquinazoline) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 10 µM to 0.1 nM.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Complete cell culture medium
-
Test compound (e.g., 4,5-dimethylquinazoline) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
Protocol 3: Western Blot Analysis for Wnt Signaling Pathway Inhibition
This protocol assesses the effect of a test compound on the protein levels of key components of the Wnt signaling pathway.
Materials:
-
Cancer cell line with active Wnt signaling (e.g., HCT-116)
-
Test compound
-
Lysis buffer
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on the target protein levels, normalizing to a loading control like GAPDH.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone derivatives as new potential CDK4/6 inhibitors, apoptosis inducers and radiosensitizers for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells | Oncotarget [vendor-stage.oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Creating a Chemical Library of 4,5-Dimethylquinazoline Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis and evaluation of a chemical library based on the 4,5-dimethylquinazoline scaffold. Quinazoline derivatives are a well-established class of compounds with a wide range of biological activities, including kinase inhibition, making them attractive scaffolds for drug discovery. This guide outlines a proposed synthetic strategy, protocols for biological screening, and a framework for data analysis.
Synthetic Strategy for 4,5-Dimethylquinazoline Analogs
The following section details a proposed synthetic pathway for generating a library of 4,5-dimethylquinazoline analogs. The strategy involves the initial construction of a key intermediate, 4-chloro-4,5-dimethylquinazoline, followed by diversification through various cross-coupling reactions.
Synthesis of the 4,5-Dimethylquinazolin-4-ol Core
A plausible and well-established method for the synthesis of the quinazolinone core is the Niementowski quinazoline synthesis. This reaction involves the condensation of an anthranilic acid derivative with an amide. For the synthesis of 4,5-dimethylquinazolin-4-ol, the proposed starting material would be 2-amino-3,4-dimethylbenzoic acid, which can be reacted with formamide.
Protocol 1: Synthesis of 4,5-Dimethylquinazolin-4-ol
-
Combine 2-amino-3,4-dimethylbenzoic acid (1 equivalent) and formamide (10-20 equivalents).
-
Heat the reaction mixture to 180-200 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4,5-dimethylquinazolin-4-ol.
Chlorination of the Quinazolinone Core
To enable derivatization at the 4-position, the hydroxyl group of 4,5-dimethylquinazolin-4-ol is converted to a chloro group. This is a common strategy to create a reactive intermediate for subsequent cross-coupling reactions.
Protocol 2: Synthesis of 4-Chloro-4,5-dimethylquinazoline
-
Suspend 4,5-dimethylquinazolin-4-ol (1 equivalent) in phosphoryl chloride (POCl₃, 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-4,5-dimethylquinazoline.
Diversification via Cross-Coupling Reactions
The 4-chloro-4,5-dimethylquinazoline intermediate serves as a versatile precursor for introducing a variety of substituents at the 4-position using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the quinazoline core and various aryl or heteroaryl boronic acids or esters.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 4-chloro-4,5-dimethylquinazoline (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C for 6-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 4-position of the quinazoline scaffold.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine 4-chloro-4,5-dimethylquinazoline (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equivalents).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to 80-110 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Experimental Workflow Diagram
Caption: Synthetic workflow for the 4,5-dimethylquinazoline library.
Biological Evaluation
The synthesized library of 4,5-dimethylquinazoline analogs can be screened for various biological activities. Based on the known pharmacology of the quinazoline scaffold, primary screening would focus on anticancer properties, particularly kinase inhibition.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol 5: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cell lines (e.g., A549, HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 4,5-dimethylquinazoline analogs in culture medium. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values (the concentration of compound that inhibits cell growth by 50%).
Kinase Inhibitor Screening
Given that many quinazoline derivatives are kinase inhibitors, the library should be screened against a panel of relevant kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Various assay formats are available, such as Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based assays (e.g., ADP-Glo™).
Protocol 6: General Kinase Inhibition Assay (Luminescence-based)
-
Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and ATP at a concentration near the Kₘ value.
-
Inhibitor Addition: Add the 4,5-dimethylquinazoline analogs at various concentrations. Include a positive control inhibitor and a no-inhibitor control.
-
Kinase Reaction: Incubate the plate at room temperature for 1-2 hours to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a second reagent that converts the generated ADP to ATP and produces a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.
Data Presentation
Quantitative data from the biological assays should be summarized in a structured table to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Biological Activity of 4,5-Dimethylquinazoline Analogs (Illustrative Template)
| Compound ID | R¹ | R² | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| DMQ-01 | H | Phenyl | Data | Data | Data |
| DMQ-02 | H | 4-Fluorophenyl | Data | Data | Data |
| DMQ-03 | H | 2-Pyridyl | Data | Data | Data |
| DMQ-04 | H | Morpholino | Data | Data | Data |
| DMQ-05 | CH₃ | Piperidino | Data | Data | Data |
| Reference | - | - | Data | Data | Data |
| Note: This table is a template. The actual data needs to be generated through experimental work as it is not currently available in the public domain. |
Hypothetical Signaling Pathway
Based on the known mechanism of action of many quinazoline-based anticancer agents, a potential target is the EGFR signaling pathway. Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dimethylquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dimethylquinazoline. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 4,5-dimethylquinazoline synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of 4,5-dimethylquinazoline, often prepared via a reaction analogous to the Niementowski synthesis from 2-amino-3-methylacetophenone and a formamide source, can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient mixing.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending it. Ensure the reaction mixture is being stirred efficiently to ensure proper mixing of reactants.
-
-
Suboptimal Reaction Temperature: The temperature is a critical parameter in this synthesis. Too low a temperature can lead to a sluggish or incomplete reaction, while a temperature that is too high can promote the formation of side products and decomposition.
-
Solution: Optimize the reaction temperature. A study on the closely related synthesis of 4-methylquinazoline from 2-aminoacetophenone found that 150 °C was the optimal temperature.[1] It is recommended to perform small-scale experiments at different temperatures (e.g., 140°C, 150°C, 160°C) to determine the ideal condition for your specific setup.
-
-
Reagent Purity and Stoichiometry: The purity of your starting materials, particularly the 2-amino-3-methylacetophenone, is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts. The ratio of reactants can also significantly impact the yield.
-
Solution: Ensure your 2-amino-3-methylacetophenone is pure. If necessary, purify it by recrystallization or column chromatography before use. An excess of the formamide source is often used to drive the reaction to completion. The optimized synthesis of 4-methylquinazoline utilized a significant excess of formamide.[1]
-
-
Presence of Moisture: The reaction can be sensitive to moisture. Water can hydrolyze reactants or intermediates, leading to lower yields.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use, for example, by flame-drying under an inert atmosphere.
-
-
Side Reactions: Several side reactions can occur, leading to the formation of undesired byproducts and consuming your starting materials. These can include self-condensation of the acetophenone or polymerization reactions.
-
Solution: The use of a Lewis acid catalyst, such as BF₃·Et₂O, has been shown to improve yields in similar quinazoline syntheses by promoting the desired cyclization pathway and minimizing side reactions.[1]
-
Below is a troubleshooting workflow to help diagnose and address low yield issues:
Caption: Troubleshooting workflow for low yield in 4,5-dimethylquinazoline synthesis.
Q2: I've completed the reaction, but I'm having trouble purifying the 4,5-dimethylquinazoline. What are the recommended purification methods?
A2: Proper purification is essential to obtain a high-purity product. The two primary methods for purifying 4,5-dimethylquinazoline are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For quinazoline derivatives, common solvents to try include ethanol, methanol, ethyl acetate, or mixtures of these with hexanes or water. You will need to perform small-scale solubility tests to find the optimal solvent or solvent system for your product.
-
General Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, or if you have a complex mixture of byproducts, column chromatography is the recommended method.
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of quinazoline derivatives.
-
Mobile Phase (Eluent): The choice of eluent will depend on the polarity of your product and the impurities. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute the desired compound. Use TLC to determine the optimal eluent system before running the column.
-
General Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Q3: How can I confirm that I have successfully synthesized 4,5-dimethylquinazoline and that it is pure?
A3: A combination of analytical techniques should be used to confirm the identity and purity of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.
-
¹H NMR: You should expect to see signals corresponding to the aromatic protons on the quinazoline ring and the protons of the two methyl groups. The chemical shifts and coupling patterns will be characteristic of the 4,5-dimethylquinazoline structure. Based on data for similar quinazolinone structures, the aromatic protons typically appear in the range of 7.0-8.5 ppm, and the methyl protons will appear as singlets in the upfield region (around 2.3-2.8 ppm).[2]
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the quaternary carbons of the quinazoline core and the carbons of the methyl groups.[2]
-
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of your compound, confirming its identity. You should look for the molecular ion peak (M⁺) corresponding to the mass of 4,5-dimethylquinazoline (C₁₀H₁₀N₂ = 158.20 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, further confirming the elemental composition.
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to assess the purity of your product. A pure compound should ideally show a single spot on the TLC plate. By comparing the Rf value of your product to that of the starting material, you can also monitor the progress of the reaction.
-
Melting Point: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 4-Methylquinazoline Synthesis (Analogous to 4,5-Dimethylquinazoline)
| Entry | Catalyst (molar ratio to 2-aminoacetophenone) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 150 | 6 | 45 |
| 2 | BF₃·Et₂O (0.2) | 150 | 6 | 72 |
| 3 | BF₃·Et₂O (0.5) | 150 | 6 | 86 |
| 4 | BF₃·Et₂O (0.8) | 150 | 6 | 85 |
| 5 | BF₃·Et₂O (0.5) | 130 | 6 | 68 |
| 6 | BF₃·Et₂O (0.5) | 170 | 6 | 75 |
| 7 | BF₃·Et₂O (0.5) | 150 | 4 | 78 |
| 8 | BF₃·Et₂O (0.5) | 150 | 8 | 86 |
Data adapted from a study on the synthesis of 4-methylquinazoline, a close structural analog.[1]
Experimental Protocols
General Protocol for the Synthesis of 4,5-Dimethylquinazoline (Based on Analogous Syntheses)
This protocol is a general guideline based on optimized procedures for similar quinazoline syntheses.[1] Researchers should optimize the conditions for their specific setup.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-methylacetophenone (1.0 eq).
-
Reagent Addition: Add a significant excess of formamide (e.g., 50 eq by weight) to the flask.
-
Catalyst Addition (Optional but Recommended): If using a catalyst, add BF₃·Et₂O (0.5 eq) dropwise to the stirred reaction mixture.
-
Reaction: Heat the reaction mixture to 150 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water.
-
Neutralize the solution with a suitable base, such as a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the FAQ section.
Caption: General experimental workflow for the synthesis of 4,5-dimethylquinazoline.
Signaling Pathways and Logical Relationships
The synthesis of 4,5-dimethylquinazoline from 2-amino-3-methylacetophenone and formamide proceeds through a cyclization reaction. The use of a Lewis acid catalyst can facilitate this process.
Caption: Simplified reaction pathway for the synthesis of 4,5-dimethylquinazoline.
References
Technical Support Center: Optimization of Reaction Conditions for Quinazoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for quinazoline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during quinazoline synthesis in a question-and-answer format, providing specific solutions to overcome these challenges.
Issue 1: Low Yield of Quinazoline Product
Question: My quinazoline synthesis reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in quinazoline synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Reaction Temperature: Temperature plays a critical role in quinazoline synthesis. For instance, in the Niementowski synthesis, heating anthranilic acid and formamide at 130-135°C for 2 hours can significantly improve yields. Overheating can lead to degradation and the formation of oily side products, thus lowering the yield of the desired product. It is crucial to carefully control the reaction temperature within the optimal range for the specific method being employed.
-
Incorrect Stoichiometry of Reactants: The molar ratio of reactants is a key parameter for optimization. For the synthesis of 4-methylquinazoline, an optimized molar ratio of 2-aminoacetophenone to the catalyst BF3-Et2O was found to be 1:0.5, with a specific weight ratio of 2-aminoacetophenone to formamide of 1:52, leading to a high yield of 86%.[1][2] Ensure precise measurement of all reactants to maintain the optimal stoichiometry.
-
Sub-optimal Catalyst or Catalyst Loading: The choice and amount of catalyst can dramatically influence the reaction outcome. For example, in a copper-catalyzed synthesis of quinazolinones, optimizing the catalyst loading is crucial for achieving high yields.[3] Both the type of catalyst (e.g., Lewis acids like BF3-Et2O, or metal catalysts like copper salts) and its concentration should be systematically screened to find the most effective conditions for your specific substrates.[1][4][5]
-
Inappropriate Solvent: The polarity of the solvent can significantly affect the reaction yield. Highly polar solvents like DMF and water have been shown to provide excellent yields (85%-91%) in the synthesis of quinazoline-2,4(1H,3H)-diones, while non-polar solvents like toluene and THF can be ineffective.[6] The choice of solvent should be based on the specific reaction being performed and the solubility of the reactants.
-
Insufficient Reaction Time: Some reactions require a specific duration to reach completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. For microwave-assisted synthesis, reaction times can be significantly reduced, often to a matter of minutes.
Issue 2: Formation of Side Products and Impurities
Question: My final product is contaminated with significant amounts of side products. How can I minimize their formation and purify my desired quinazoline?
Answer: The formation of side products is a common challenge. Understanding the potential side reactions and implementing appropriate purification strategies is key.
-
Common Side Reactions: In the Niementowski synthesis, overheating can lead to the formation of undesired oily substances. In the Bischler cyclization, high temperatures and pressures can also lead to side product formation, which can be mitigated by using ultrasound promotion.[7]
-
Purification Techniques:
-
Recrystallization: This is a common method for purifying solid quinazoline derivatives. The choice of solvent is crucial and should be determined experimentally.
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities. A step-by-step guide for setting up and running a silica gel column is provided in the experimental protocols section. The choice of eluent (solvent system) depends on the polarity of the quinazoline derivative and the impurities. A typical starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with the polarity gradually increased to elute the desired compound.[8][9][10]
-
Filtration: For reactions where the product precipitates out of the solution, simple filtration can be an effective purification step.[11]
-
Issue 3: Difficulties with Microwave-Assisted Synthesis
Question: I am trying to use microwave-assisted synthesis for my quinazoline preparation, but I am facing issues with reproducibility and safety. What should I consider?
Answer: Microwave-assisted synthesis offers advantages in terms of speed and yield, but requires careful optimization and safety considerations.[12][13][14][15][16]
-
Non-homogeneous Heating: Domestic microwave ovens can have uneven energy distribution, leading to hotspots and potential side reactions or even explosions. Using a dedicated scientific microwave reactor with proper temperature and pressure controls is highly recommended for safety and reproducibility.
-
Solvent Choice: The choice of solvent is critical in microwave synthesis. The solvent should have a suitable boiling point and be able to absorb microwave energy efficiently. Pinane has been reported as a bio-sourced and efficient solvent for microwave-assisted quinazolinone synthesis.[16]
-
Reaction Time and Power: The microwave power and irradiation time need to be carefully optimized. Over-irradiation can lead to product degradation. A systematic optimization of these parameters is necessary for each specific reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for quinazoline synthesis?
A1: Anthranilic acid and its derivatives are the most common precursors for the synthesis of quinazolin-4-ones. Other starting materials include 2-aminoacetophenone, 2-aminobenzonitriles, and isatoic anhydride.[1][7]
Q2: Which synthetic method is best for preparing 2,3-disubstituted quinazolin-4(3H)-ones?
A2: Several methods can be employed, including microwave-assisted neat reaction technology, which has been shown to be an environmentally benign and efficient method for synthesizing 3-substituted and 2,3-disubstituted-4(3H) quinazolinones.
Q3: How can I avoid thermal degradation of my product during the reaction?
A3: Careful control of the reaction temperature is crucial. Using a controlled heating source like an oil bath or a dedicated reactor is recommended over direct heating on a hot plate. For exothermic reactions, strategies like staged addition of reactants and efficient cooling are important.[17] Additionally, optimizing the reaction time to avoid prolonged heating after the reaction is complete can minimize degradation.[18]
Q4: What is the role of a Lewis acid in quinazoline synthesis?
A4: Lewis acids, such as BF3-Et2O, can act as catalysts to promote the cyclization step in quinazoline synthesis, leading to higher yields and potentially milder reaction conditions.[1][2]
Q5: Are there any "green" or environmentally friendly methods for quinazoline synthesis?
A5: Yes, several green chemistry approaches have been developed. These include using water as a solvent, employing microwave irradiation to reduce reaction times and energy consumption, and using solvent-free reaction conditions.[19][20] The use of bio-sourced solvents like pinane is also a sustainable alternative.[16]
Data Presentation: Optimization of Reaction Conditions
Table 1: Optimization of Catalyst and Reaction Time for 4-Methylquinazoline Synthesis [1]
| Catalyst | Molar Ratio (Substrate:Catalyst) | Reaction Time (h) | Yield (%) |
| BF3-Et2O | 1:0.5 | 6 | 86 |
| ZnCl2 | 1:0.5 | 8 | 75 |
| AlCl3 | 1:0.5 | 8 | 68 |
| No Catalyst | - | 12 | 45 |
Table 2: Effect of Solvent on the Yield of Quinazoline-2,4(1H,3H)-diones [6]
| Solvent | Yield (%) |
| Water | 91 |
| DMF | 85-90 |
| Toluene | Ineffective |
| THF | Ineffective |
| Ethanol | Ineffective |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Place a mixture of anthranilic acid (5 mmol) and acetic anhydride (2 equivalents) in a microwave-safe vessel.
-
Irradiate the mixture for a predetermined optimal time (e.g., 8-10 minutes).
-
After completion of the reaction (monitored by TLC), concentrate the mixture under high vacuum.
-
Extract the crude product with dry n-heptane. The resulting 2-methyl-4H-3,1-benzoxazin-4-one is highly susceptible to moisture and should be used immediately in the next step.
Protocol 2: Step-by-Step Guide for Purification by Column Chromatography [8][9][10]
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (approximately 1-2 cm) on top of the plug.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude quinazoline product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the solvent to absorb into the silica gel until the top surface is just moist.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., using a pump or compressed air) to start the elution process (flash chromatography).
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitor the separation by TLC analysis of the collected fractions to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified quinazoline.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of quinazolines.
Caption: Troubleshooting logic for addressing low yields in quinazoline synthesis.
References
- 1. journalirjpac.com [journalirjpac.com]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [mdpi.com]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 18. scispace.com [scispace.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
identifying side products in 4,5-dimethylquinazoline reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,5-dimethylquinazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4,5-dimethylquinazoline?
A1: Common starting materials include 2-amino-m-xylene (2,3-dimethylaniline) and a source of a one-carbon unit, such as formamide, triethyl orthoformate, or formic acid. Another route involves the cyclization of N-(2,3-dimethylphenyl)formamide.
Q2: What is the most probable side product in the synthesis of 4,5-dimethylquinazoline when using 2,3-dimethylaniline and formamide?
A2: The most likely side product is N,N'-bis(2,3-dimethylphenyl)formamidine. This can occur when the molar ratio of 2,3-dimethylaniline to the formylating agent favors the reaction of two aniline molecules with one formyl unit.
Q3: How can I minimize the formation of N,N'-bis(2,3-dimethylphenyl)formamidine?
A3: To minimize the formation of the formamidine byproduct, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the formylating agent (e.g., formamide or triethyl orthoformate) relative to 2,3-dimethylaniline can favor the formation of the desired N-(2,3-dimethylphenyl)formamide intermediate, which then cyclizes to 4,5-dimethylquinazoline. Careful control of reaction temperature and time is also important.
Q4: Are there other potential side reactions to be aware of?
A4: Yes, particularly when using strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in a Bischler-Napieralski type synthesis from N-(2,3-dimethylphenyl)formamide. Under these conditions, a retro-Ritter reaction can occur, potentially leading to the formation of styrene-type byproducts, although this is less common than formamidine formation.
Q5: What purification techniques are effective for removing the N,N'-bis(2,3-dimethylphenyl)formamidine byproduct?
A5: Column chromatography on silica gel is a common and effective method for separating 4,5-dimethylquinazoline from the less polar N,N'-bis(2,3-dimethylphenyl)formamidine byproduct. Recrystallization from a suitable solvent system can also be employed for purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 4,5-dimethylquinazoline | Incomplete reaction. | Increase reaction time or temperature, but monitor for byproduct formation. Ensure efficient mixing. |
| Suboptimal ratio of reactants. | Optimize the molar ratio of 2,3-dimethylaniline to the formylating agent. A slight excess of the formylating agent is often beneficial. | |
| Decomposition of starting materials or product. | Avoid excessively high temperatures or prolonged reaction times. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of a significant amount of N,N'-bis(2,3-dimethylphenyl)formamidine | Excess of 2,3-dimethylaniline relative to the formylating agent. | Adjust the stoichiometry to use a slight excess of the formylating agent. |
| High reaction temperature promoting formamidine formation. | Lower the reaction temperature and extend the reaction time if necessary. | |
| Formation of dark, tarry materials | Thermal decomposition of formamide or other reagents. | Use a lower reaction temperature. Ensure the formamide used is of high purity and free of decomposition products. Running the reaction under an inert atmosphere can also help. |
| Difficulty in isolating the pure product | Inefficient purification method. | Employ column chromatography with a carefully selected eluent system. Test different solvent systems for recrystallization to find one that provides good separation. |
Experimental Protocols
Synthesis of 4,5-Dimethylquinazoline from 2,3-Dimethylaniline and Formamide
Materials:
-
2,3-Dimethylaniline
-
Formamide
-
Toluene (or other suitable high-boiling solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethylaniline (1.0 eq) and formamide (1.2 - 1.5 eq).
-
Add a high-boiling solvent such as toluene.
-
Heat the reaction mixture to reflux (typically 150-180°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with hydrochloric acid to a pH of 1-2.
-
Extract the aqueous layer with dichloromethane to remove non-basic impurities.
-
Basify the aqueous layer with sodium hydroxide to a pH of 9-10.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Hypothetical Product Distribution Based on Reactant Stoichiometry
| Molar Ratio (2,3-Dimethylaniline : Formamide) | Expected Yield of 4,5-Dimethylquinazoline (%) | Expected Yield of N,N'-bis(2,3-dimethylphenyl)formamidine (%) |
| 1 : 1 | 60-70 | 20-30 |
| 1 : 1.2 | 75-85 | 10-15 |
| 1 : 1.5 | 80-90 | 5-10 |
| 2 : 1 | 20-30 | 60-70 |
Note: These are illustrative values and actual results may vary depending on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 4,5-dimethylquinazoline.
Caption: Troubleshooting logic for identifying and resolving issues in 4,5-dimethylquinazoline synthesis.
Technical Support Center: Overcoming Poor Aqueous Solubility of 4,5-Dimethylquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 4,5-dimethylquinazoline.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: My 4,5-dimethylquinazoline is not dissolving in my aqueous buffer. What is the first step I should take?
A1: The initial and most critical step is to determine the baseline solubility of your compound in the specific aqueous medium you are using. This can be done through a simple shake-flask method followed by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) to quantify the dissolved compound. Understanding the extent of the solubility issue is key to selecting the appropriate enhancement strategy.
Q2: Can I simply adjust the pH of my solution to dissolve 4,5-dimethylquinazoline?
A2: Quinazoline derivatives are often weak bases and their solubility can be pH-dependent.[1][2][3] Lowering the pH of the aqueous medium with a pharmaceutically acceptable acid may protonate the molecule, increasing its polarity and thereby its aqueous solubility. However, the success of this method depends on the pKa of 4,5-dimethylquinazoline. It is crucial to determine the pKa of your compound to assess if pH modification will be an effective strategy.[2][4]
Q3: What are the most common formulation strategies to enhance the solubility of poorly water-soluble compounds like 4,5-dimethylquinazoline?
A3: Several well-established techniques can be employed to improve the solubility of poorly water-soluble drugs.[5][6][7][8] The most common approaches include:
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate and saturation solubility.[9][10][11][12]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier at a solid state can enhance wettability and dissolution.[5][13][14][15]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can increase its apparent water solubility.[16][17][18]
-
Use of Co-solvents and Surfactants: Adding organic solvents or surfactants to the aqueous medium can modify the polarity of the solvent and enhance drug solubilization.[6][19]
Q4: Are there any potential downsides to using these solubility enhancement techniques?
A4: Yes, each technique has its own set of potential challenges. For instance, nanosuspensions can sometimes suffer from physical instability (particle growth). Solid dispersions may undergo recrystallization of the amorphous drug over time. The amount of cyclodextrin that can be used may be limited by its own solubility and potential toxicity. Co-solvents and surfactants need to be carefully selected for their biocompatibility and potential to interfere with downstream experiments.
Troubleshooting Guides
Issue 1: 4,5-Dimethylquinazoline precipitates out of solution upon standing.
This indicates that you may have created a supersaturated solution that is not stable.
Troubleshooting Steps:
-
Confirm Equilibrium Solubility: Ensure you have determined the true equilibrium solubility. Your current concentration may be exceeding this limit.
-
Employ Stabilizers:
-
Investigate Supersaturating Drug Delivery Systems: Consider formulating the compound in a system designed to maintain a supersaturated state for a longer duration, often by including precipitation inhibitors in the formulation.[20]
Issue 2: The chosen solubility enhancement technique is not providing a sufficient increase in solubility.
Troubleshooting Steps:
-
Optimize the Chosen Method:
-
Nanosuspension: Experiment with different stabilizers, homogenization pressures, or milling times.[9][11]
-
Solid Dispersion: Vary the drug-to-carrier ratio and try different types of hydrophilic carriers.[13][14] The method of preparation (e.g., solvent evaporation, melting) can also be optimized.[13][21]
-
Cyclodextrin Complexation: Test different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) as they have different cavity sizes and aqueous solubilities.[16] The stoichiometry of the complex should also be investigated.
-
-
Combine Techniques: A combination of methods can sometimes yield synergistic effects. For example, creating a nanosuspension of a drug-cyclodextrin complex.
-
Re-evaluate the Primary Method: If optimization does not yield the desired results, it may be necessary to explore a different primary solubility enhancement strategy.
Data Presentation
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Typical Fold-Increase in Solubility | Advantages | Disadvantages |
| Nanosuspension | Increased surface area due to particle size reduction.[9][12] | Variable, can be significant | High drug loading, applicable to many routes of administration.[10] | Physical instability (particle growth), requires specialized equipment.[11] |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier, often in an amorphous state.[5][13] | 2 to >100 | Enhanced dissolution rate, well-established technology.[5][15] | Potential for recrystallization, carrier selection can be complex. |
| Cyclodextrin Complexation | Formation of a host-guest inclusion complex.[16][17] | 2 to >1000 | High solubilization potential, can improve stability.[18][22] | Limited by cyclodextrin solubility and potential toxicity at high concentrations.[16] |
| pH Modification | Ionization of the drug molecule.[1][19] | Dependent on pKa and pH | Simple to implement, cost-effective. | Only applicable to ionizable drugs, potential for precipitation upon pH change.[1] |
| Co-solvents/Surfactants | Altering the polarity of the solvent or forming micelles.[6][19] | Variable | Simple to prepare. | Potential for toxicity or interference with biological assays, may not be suitable for all administration routes. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Preparation of Pre-suspension:
-
Disperse 1% (w/v) of 4,5-dimethylquinazoline in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80).
-
Stir the mixture at high speed (e.g., 1000-2000 rpm) for 30 minutes to ensure adequate wetting of the drug particles.
-
-
High-Speed Homogenization:
-
Subject the pre-suspension to high-speed homogenization (e.g., 10,000 rpm for 5-10 minutes) to reduce the particle size to the micrometer range.
-
-
High-Pressure Homogenization:
-
Pass the resulting suspension through a high-pressure homogenizer.
-
Apply a pressure of approximately 1500 bar for 10-20 cycles.
-
Collect the resulting nanosuspension.
-
-
Characterization:
-
Measure the particle size and polydispersity index using dynamic light scattering.
-
Assess the zeta potential to evaluate the stability of the nanosuspension.
-
Determine the drug content using a validated analytical method.
-
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
-
Dissolution of Components:
-
Dissolve a specific ratio of 4,5-dimethylquinazoline and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a common volatile solvent (e.g., methanol, ethanol). Common ratios to explore are 1:1, 1:2, and 1:5 (drug:carrier).
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).
-
Continue evaporation until a solid film is formed on the wall of the flask.
-
-
Drying and Pulverization:
-
Dry the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
-
Characterization:
-
Perform a dissolution study to compare the release profile of the solid dispersion with the pure drug.
-
Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the carrier.
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
-
Formation of a Paste:
-
Mix 4,5-dimethylquinazoline and a selected cyclodextrin (e.g., HP-β-cyclodextrin) in a 1:1 molar ratio in a mortar.
-
Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the powder mixture and knead thoroughly for 45-60 minutes to form a homogeneous paste.
-
-
Drying:
-
Dry the resulting paste in an oven at 40-50 °C until the solvent has completely evaporated.
-
-
Pulverization and Sieving:
-
Pulverize the dried complex into a fine powder.
-
Pass the powder through a sieve to ensure uniformity.
-
-
Characterization:
-
Conduct phase solubility studies to determine the stoichiometry and stability constant of the complex.
-
Characterize the solid complex using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and XRPD to confirm the formation of the inclusion complex.
-
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Solid dispersion preparation workflow.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ijhsr.org [ijhsr.org]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 13. jddtonline.info [jddtonline.info]
- 14. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. google.com [google.com]
- 18. youtube.com [youtube.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Stability and Degradation of 4,5-Dimethylquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the stability testing and degradation pathway analysis of 4,5-dimethylquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing stability testing and forced degradation studies on 4,5-dimethylquinazoline?
Stability testing for 4,5-dimethylquinazoline is crucial to understand how its quality changes over time under the influence of various environmental factors such as temperature, humidity, and light. Forced degradation studies, also known as stress testing, are conducted under more severe conditions than standard stability testing.[1][2] These studies help to:
-
Identify the likely degradation products.[1]
-
Establish the degradation pathways and intrinsic stability of the molecule.[1][3]
-
Develop and validate stability-indicating analytical methods.[3][4]
-
Inform the development of stable formulations and determine appropriate storage conditions and shelf-life.[1][3]
Q2: What are the typical stress conditions applied in forced degradation studies for a compound like 4,5-dimethylquinazoline?
Forced degradation studies typically expose the active pharmaceutical ingredient (API) to a range of stress conditions to induce degradation.[1][5] For 4,5-dimethylquinazoline, a comprehensive study would include:
-
Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.
-
Photolysis: Exposure to light, typically using a combination of UV and visible light.
-
Thermal Stress: Heating the solid drug substance at elevated temperatures.
Q3: What analytical techniques are most suitable for analyzing the degradation of 4,5-dimethylquinazoline and its degradation products?
High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common technique for separating and quantifying the parent drug and its degradation products in forced degradation samples.[4] For structure elucidation of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Troubleshooting Guides
Problem 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolytic and oxidative studies, incrementally increase the concentration of the acid, base, or oxidizing agent.
-
Elevate Temperature: Increase the temperature for thermal and hydrolytic studies. A common approach is to use temperatures in 10°C increments above the accelerated stability testing temperature.[3]
-
Extend Exposure Time: Increase the duration of the stress exposure.
-
Verify Analyte Solubility: Ensure that 4,5-dimethylquinazoline is fully dissolved in the stress medium to allow for uniform exposure.
-
Problem 2: The parent peak disappears completely, and multiple, poorly resolved peaks appear in the chromatogram.
-
Possible Cause: The stress conditions are too harsh, leading to extensive, secondary degradation.
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: Decrease the concentration of the acid, base, or oxidizing agent.
-
Lower Temperature: Reduce the temperature of the study.
-
Shorten Exposure Time: Analyze samples at earlier time points to distinguish between primary and secondary degradation products.[4]
-
Optimize Chromatographic Method: Adjust the HPLC method (e.g., gradient, mobile phase composition, column chemistry) to improve the resolution of the degradation products.
-
Problem 3: Suspected degradation products are not detected by UV, or their response is very low.
-
Possible Cause: The degradation products may lack a chromophore, or their chromophore may absorb at a different wavelength than the parent compound.
-
Troubleshooting Steps:
-
Use a PDA Detector: A photodiode array detector will acquire the full UV spectrum for each peak, helping to identify an appropriate detection wavelength for each degradant.
-
Employ a Universal Detector: Consider using a mass spectrometer (MS) or a charged aerosol detector (CAD) which do not rely on a chromophore for detection.
-
Derivatization: If the structure of a degradant is known or suspected and it lacks a chromophore, a derivatization step to introduce a UV-active moiety can be explored, although this is a more complex approach.
-
Summary of Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acidic Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated (e.g., 60-80°C) | To investigate degradation via acid-catalyzed hydrolysis. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated (e.g., 60-80°C) | To investigate degradation via base-catalyzed hydrolysis. |
| Neutral Hydrolysis | Water or buffer (pH 7) at elevated temperature (e.g., 60-80°C) | To assess the lability of the molecule in a neutral aqueous environment. |
| Oxidation | 3% - 30% H₂O₂ at room temperature | To identify potential oxidative degradation pathways. |
| Photolysis | Exposure to a combination of UV and visible light (e.g., ICH Q1B option 1 or 2) in solid and solution states | To evaluate the photosensitivity of the compound. |
| Thermal Degradation | Heating the solid substance at elevated temperatures (e.g., 80-120°C) | To assess the thermal stability of the solid form. |
Detailed Experimental Protocol: Forced Degradation of 4,5-Dimethylquinazoline
This protocol outlines a general procedure for conducting a forced degradation study.
-
Preparation of Stock Solution: Prepare a stock solution of 4,5-dimethylquinazoline in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Sample Preparation:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water. Keep at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Control Samples: Prepare control samples by diluting the stock solution with the same solvent used for the stressor (e.g., water for hydrolytic controls) and keep them under the same temperature conditions.
-
-
Time Points: Withdraw aliquots from each stressed and control solution at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching and Dilution:
-
For acidic and basic samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable final concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.
-
-
Photostability Testing:
-
Expose a thin layer of solid 4,5-dimethylquinazoline and a solution of the compound to a calibrated light source as per ICH Q1B guidelines.
-
Prepare a dark control sample wrapped in aluminum foil and store it under the same conditions.
-
-
Thermal Stress Testing:
-
Place a known amount of solid 4,5-dimethylquinazoline in a vial and heat it in a calibrated oven.
-
Store a control sample at ambient temperature.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/PDA method. If unknown peaks are observed, further characterization by LC-MS is recommended.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways of 4,5-dimethylquinazoline.
References
challenges in the scale-up of 4,5-dimethylquinazoline production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 4,5-dimethylquinazoline production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of 4,5-dimethylquinazoline.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete reaction | Extend reaction time or increase temperature. Monitor reaction progress by TLC or LC-MS. |
| Poor quality of starting materials | Verify the purity of reactants and solvents. Use freshly distilled solvents if necessary. | |
| Inefficient catalyst activity | Use a fresh batch of catalyst. Consider a different catalyst system if the issue persists.[1] | |
| Formation of Impurities | Side reactions due to high temperature | Lower the reaction temperature and monitor for changes in the impurity profile. |
| Presence of moisture or air | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Impure starting materials | Purify starting materials before use. | |
| Difficult Purification | Product co-elutes with impurities | Optimize the chromatography conditions (e.g., solvent system, gradient). Consider alternative purification methods like recrystallization or distillation.[3] |
| Product is an oil or difficult to crystallize | Attempt to form a salt of the product to induce crystallization. | |
| Reaction Does Not Scale Up | Poor heat transfer in larger vessels | Ensure adequate stirring and use a reactor with appropriate heat exchange capabilities. |
| Inefficient mixing | Use an appropriate stirrer and agitation speed for the vessel size. | |
| Longer reaction times at scale | Re-optimize reaction conditions at the larger scale. Note that reaction times can be significantly longer when scaling up.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4,5-dimethylquinazoline?
A1: A prevalent method for the synthesis of quinazoline derivatives involves the reaction of an appropriately substituted 2-aminobenzonitrile with an orthoester. For 4,5-dimethylquinazoline, this would typically involve the reaction of 2-amino-3,6-dimethylbenzonitrile with triethyl orthoformate. Metal-catalyzed approaches are also widely used for quinazoline synthesis.[1]
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: Exothermic reactions can lead to runaway conditions in large reactors. Gradual addition of reagents and efficient cooling are crucial.
-
Mixing: Inadequate mixing can result in localized "hot spots" and increased impurity formation.
-
Reaction Time: Reactions often require longer durations at a larger scale to go to completion.[3]
-
Purity of Reagents: The impact of impurities in starting materials is magnified at a larger scale.
Q3: How can I minimize the formation of N-oxide impurities?
A3: N-oxide impurities can sometimes form due to oxidative conditions. To minimize their formation, ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) and use degassed solvents.
Q4: What is the best method for purifying the final product?
A4: The choice of purification method depends on the physical properties of 4,5-dimethylquinazoline and its impurity profile. Common methods include:
-
Column Chromatography: Effective for removing polar and non-polar impurities.
-
Recrystallization: A good option if a suitable solvent system can be found and the product is crystalline.
-
Steam Distillation: Can be effective for volatile solids.
Q5: Are there any safety precautions I should be aware of when working with the reagents for this synthesis?
A5: Yes, always consult the Safety Data Sheet (SDS) for each reagent. Many reagents used in organic synthesis are flammable, corrosive, or toxic. For example, orthoesters can be moisture-sensitive and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocol: Synthesis of 4,5-Dimethylquinazoline
This protocol is a general guideline and may require optimization.
Materials:
-
2-amino-3,6-dimethylbenzonitrile
-
Triethyl orthoformate
-
Formic acid (catalyst)
-
Ethanol (solvent)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 2-amino-3,6-dimethylbenzonitrile in ethanol, add triethyl orthoformate.
-
Add a catalytic amount of formic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
Visualizations
Caption: Experimental workflow for the synthesis of 4,5-dimethylquinazoline.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Refining Purification Techniques for Polar Quinazoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar quinazoline derivatives.
Frequently Asked Questions (FAQs)
Q1: My polar quinazoline derivative shows poor or no retention on a standard C18 reversed-phase HPLC column. What can I do?
A1: This is a common issue when purifying highly polar compounds with traditional reversed-phase (RP-HPLC) methods.[1][2] Here are several strategies to improve retention:
-
Consider a Polar-Embedded Column: These are a type of C18 column with a polar group embedded at the base of the alkyl chain. This modification allows the column to be used with highly aqueous mobile phases (even 100% water) without the stationary phase collapsing, which improves the retention of polar analytes.
-
Switch to Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[1] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[1][3]
-
Utilize Mixed-Mode Chromatography: This technique uses a stationary phase with both reversed-phase and ion-exchange or HILIC functionalities.[2][4][5] This allows for multiple retention mechanisms, which can be very effective for separating complex mixtures of polar and non-polar compounds.[4][6]
-
Use Ion-Pairing Agents: For ionizable quinazoline derivatives, adding an ion-pairing agent to the mobile phase can increase retention on a C18 column. However, be aware that these agents can be difficult to remove and may not be compatible with mass spectrometry (MS).[1][2]
Q2: I'm observing significant peak tailing for my basic quinazoline derivative on a silica gel column. What is the cause and how can I fix it?
A2: Peak tailing of basic compounds on silica gel is often caused by strong interactions between the basic analyte and acidic silanol groups on the silica surface. Here are some solutions:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH4OH), into your eluent can help to saturate the acidic silanol sites and reduce tailing.[7]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like an amino-propyl or cyano-propyl column.[7][8]
-
"Deactivate" the Silica Gel: You can reduce the acidity of the silica gel before packing the column, which can be beneficial for sensitive compounds.[9]
-
Consider Reversed-Phase Chromatography: If applicable to your compound, reversed-phase chromatography is generally less prone to tailing issues with basic compounds compared to normal-phase chromatography on silica.
Q3: My polar quinazoline derivative seems to be degrading on the silica gel column. How can I confirm this and what are the alternatives?
A3: Degradation on silica gel can occur with sensitive compounds.[9]
-
Confirming Degradation: To check for stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica.[10]
-
Alternative Purification Methods:
-
Use a Less Acidic Stationary Phase: As mentioned above, alumina or bonded phases can be good alternatives.[9]
-
Reversed-Phase Chromatography: This is often a milder technique for sensitive compounds.
-
Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization is an excellent method for purification that avoids interaction with stationary phases.[11][12] Common solvents for recrystallizing quinazoline derivatives include ethanol.[11]
-
Q4: I am struggling to find a suitable solvent system for the recrystallization of my polar quinazoline derivative. What is a good starting point?
A4: Finding the right solvent is key to successful recrystallization. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[12]
-
Start with Polar Protic Solvents: For polar compounds, polar protic solvents are often a good choice. Ethanol is frequently used for the recrystallization of quinazoline derivatives.[11] You can also try methanol or isopropanol.
-
Solvent Mixtures: If a single solvent doesn't work, a two-solvent system can be effective.[13] Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat the mixture until it becomes clear and allow it to cool slowly. A common combination for polar compounds is ethanol/water.[13]
-
Consider Other Polar Solvents: Acetonitrile can also be a good solvent for the recrystallization of polar compounds.[14]
Troubleshooting Guides
Chromatographic Purification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor/No Retention in RP-HPLC | Compound is too polar for the stationary phase. | - Switch to a polar-embedded C18 column. - Use a HILIC column.[1] - Employ a mixed-mode column.[4][5] - Add an ion-pairing agent (if MS compatibility is not required).[1] |
| Peak Tailing (Normal Phase) | Strong interaction of basic quinazoline with acidic silanol groups on silica. | - Add a basic modifier (e.g., TEA, NH4OH) to the mobile phase.[7] - Use an alumina or bonded-phase (amino, cyano) column.[7][8] |
| Compound Degradation on Column | Compound is unstable on the stationary phase (e.g., acidic silica). | - Confirm degradation with 2D TLC.[10] - Use a less reactive stationary phase (alumina, bonded phase).[9] - Switch to reversed-phase chromatography or recrystallization. |
| Poor Separation of Closely Eluting Impurities | Insufficient selectivity of the chromatographic system. | - Optimize the mobile phase composition (solvent ratio, pH, buffer concentration).[2] - Try a different stationary phase with different selectivity (e.g., phenyl-hexyl instead of C18). - For HILIC and mixed-mode, adjust buffer pH and ionic strength to alter selectivity.[1][2] |
| Compound Elutes in the Solvent Front (Reversed Phase) | Compound has very low retention. | - This is a strong indication to switch to a more suitable method like HILIC or mixed-mode chromatography.[8] |
Experimental Protocols
General Protocol for HILIC Purification of a Polar Quinazoline Derivative
-
Column Selection: Choose a HILIC column (e.g., silica, amide, or diol stationary phase).
-
Mobile Phase Preparation:
-
Solvent A: 10 mM ammonium acetate in water (adjust pH with acetic acid or ammonium hydroxide if needed).
-
Solvent B: Acetonitrile.
-
-
Equilibration: Equilibrate the column with a high percentage of Solvent B (e.g., 95%) for at least 10-15 column volumes.
-
Sample Preparation: Dissolve the crude quinazoline derivative in a solvent mixture that is as close as possible to the initial mobile phase composition. If solubility is an issue, use the minimum amount of a stronger solvent.[3]
-
Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion (Solvent A) to elute the compound. A typical gradient might be from 95% B to 50% B over 20-30 minutes.
-
Detection: Use UV detection at a wavelength where the quinazoline derivative has maximum absorbance. If using a mass spectrometer, ensure the mobile phase additives are volatile (e.g., ammonium formate, ammonium acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC or analytical HPLC to pool the pure fractions.
Visualizations
Caption: A general experimental workflow for the purification of polar quinazoline derivatives.
Caption: A troubleshooting decision tree for common HPLC issues with polar quinazolines.
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
microwave-assisted synthesis for improving quinazoline reaction times
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing microwave-assisted synthesis to improve quinazoline reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for quinazoline synthesis compared to conventional heating methods?
Microwave irradiation offers several key advantages over traditional heating methods for quinazoline synthesis. The primary benefits include a significant reduction in reaction times, often from hours to minutes, and an increase in product yields. Microwave-assisted organic synthesis (MAOS) is also considered a more sustainable and greener approach due to its efficiency and lower energy input. Additionally, this method can lead to cleaner reactions with easier work-up procedures.
Q2: Can a domestic microwave oven be used for these syntheses?
While some early studies utilized domestic microwave ovens, it is generally not recommended for laboratory synthesis. Domestic ovens suffer from nonhomogeneous energy distribution, leading to "hot spots" and a lack of precise temperature and pressure control. This can result in poor reproducibility and safety hazards, especially when using flammable solvents. For reliable and reproducible results, dedicated laboratory microwave reactors with well-designed instrumentation are preferred.
Q3: What are some common starting materials for microwave-assisted quinazoline synthesis?
A variety of starting materials can be used for the synthesis of quinazolines and their derivatives under microwave irradiation. Some common examples include:
-
Anthranilic acids and amides for Niementowski quinazoline synthesis.
-
2-Aminobenzamides and various alcohols for copper-catalyzed reactions.
-
N-arylamidines and aldehydes.
-
2-(Aminoaryl)alkanone O-phenyl oximes and aldehydes.
Q4: Are catalysts always necessary for microwave-assisted quinazoline synthesis?
Not always, but catalysts are frequently used to enhance reaction rates and yields. Transition-metal catalysts, particularly copper and iron, have received significant attention for their effectiveness in forming the C-N bond crucial for the quinazoline scaffold. Lewis acids like ZnCl₂ can also act as promoters to improve product yields, especially with less reactive starting materials. Some reactions can proceed efficiently without a catalyst, for instance, by using supported reagents like acidic alumina or montmorillonite K-10 under solvent-free conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My microwave-assisted quinazoline synthesis is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield can stem from several factors. Consider the following troubleshooting steps:
-
Optimize Reaction Temperature and Time: Microwave reactions are highly sensitive to temperature. Ensure your reaction is reaching the optimal temperature as specified in similar literature protocols. If the temperature is too low, the reaction may not proceed; if it's too high, it could lead to decomposition. Experiment with incremental increases in temperature and reaction time. For example, in a copper-catalyzed synthesis of quinazolinones, a temperature of 130°C for 2 hours was found to be optimal.
-
Verify Catalyst and Reagent Integrity: Ensure your catalyst and reagents have not degraded. If using a metal catalyst like CuI, verify its activity. The choice of base can also be critical; for instance, increasing the amount of Cs₂CO₃ from 0.5 to 1.0 equivalent significantly improved the yield in one study.
-
Check Solvent Suitability: The choice of solvent is crucial in microwave chemistry due to its interaction with microwaves. If using a solvent, ensure it is appropriate for the reaction and the microwave conditions. Some reactions proceed best under solvent-free conditions. In other cases, a specific solvent like pinane has been shown to favor the cyclization step.
-
Power Settings: For some syntheses, the microwave power can influence the product distribution. For instance, in one study, a power of 450 W yielded quinazolines, while 300 W exclusively produced 2-dihydroquinazolines.
Issue 2: Formation of Significant Side Products
Q: My reaction is producing the desired quinazoline, but I am also observing a significant amount of side products. How can I improve the selectivity of my reaction?
A: The formation of side products can often be minimized by fine-tuning the reaction conditions:
-
Adjust Reaction Time: Over-irradiation can lead to the decomposition of the desired product or the formation of byproducts. Try reducing the reaction time in small increments to find the optimal duration for maximizing the yield of the target compound while minimizing side reactions.
-
Modify Temperature and Power: As with low yield issues, temperature and power play a crucial role in selectivity. A lower temperature or power setting might favor the desired reaction pathway.
-
Evaluate Catalyst and Ligands: If using a catalyzed reaction, the choice of catalyst and any associated ligands can significantly impact selectivity. You may need to screen different catalysts or ligands to find the most selective system for your specific substrates.
-
Solvent Effects: The polarity and microwave absorption properties of the solvent can influence which reaction pathway is favored. Experimenting with different solvents may improve the selectivity towards the desired quinazoline derivative.
Data Presentation
Table 1: Comparison of Reaction Times and Yields for Quinazolinone Synthesis
| Starting Materials | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminobenzamide, Benzyl alcohol | Conventional (Oil Bath) | CuI | - | 130 | 16 h | 55 | |
| 2-Aminobenzamide, Benzyl alcohol | Microwave | CuI | - | 130 | 2 h | up to 92 | |
| Anthranilic acid, Formamide | Microwave | Acidic Alumina | Solvent-free | - | 4 min | - | |
| N-Acyl derivatives of anthranilic acid amide | Conventional (Heating) | Sodium Acetate | Acetic Anhydride | - | - | - | |
| N-Acyl derivatives of anthranilic acid amide | Microwave | - | - | - | - | - | |
| 2-aminobenzamides, succinic anhydride | Conventional (Thermal) | - | - | - | - | - | |
| 2-aminobenzamides, succinic anhydride | Microwave | - | Pinane | 110-180 | 10-15 min | - |
Note: Some yield and temperature data were not available in the provided search results and are indicated with "-".
Experimental Protocols
Protocol 1: Microwave-Assisted Copper-Catalyzed Synthesis of Quinazolinones
-
Reactants: Combine 2-aminobenzamide (0.5 mmol), the corresponding alcohol (5.0 equiv.), CuI (20 mol%), and Cs₂CO₃ (1.5 equiv.) in a microwave reactor vessel.
-
Atmosphere: Subject the reaction mixture to an O₂ atmosphere.
-
Microwave Irradiation: Heat the mixture to 130°C for 2 hours in a microwave reactor.
-
Work-up: After cooling, the crude product is purified, typically by column chromatography, to yield the desired quinazolinone.
Protocol 2: Microwave-Assisted Niementowski Reaction
-
Reactants: Mix anthranilic acid and formamide with a solid support such as acidic alumina, silica gel, or montmorillonite K-10 in a suitable vessel.
-
Conditions: The reaction is performed under solvent-free conditions.
-
Microwave Irradiation: Irradiate the mixture in a microwave oven for approximately 4 minutes.
-
Work-up: The product is then isolated and purified. Montmorillonite K-10 has been reported to give the best yield for this reaction.
Visualizations
Caption: General experimental workflow for microwave-assisted quinazoline synthesis.
Caption: Troubleshooting decision tree for optimizing reaction outcomes.
improving the regioselectivity of substitutions on the quinazoline ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of substitutions on the quinazoline ring.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving regioselective substitution on the quinazoline ring?
A1: The primary strategies for controlling regioselectivity on the quinazoline ring include:
-
Nucleophilic Aromatic Substitution (SNAr): Exploiting the inherent reactivity differences of substituted quinazolines. For instance, in 2,4-dichloroquinazoline, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[1][2]
-
Transition Metal-Catalyzed C-H Functionalization: Utilizing directing groups to guide a metal catalyst to a specific C-H bond for functionalization. Common catalysts include palladium, rhodium, and copper.[3][4]
-
Directed Metalation: Employing strong bases to selectively deprotonate a specific position, followed by quenching with an electrophile.
-
Blocking/Deactivating Groups: Temporarily blocking a more reactive site to encourage reaction at a less reactive position.[2]
Q2: How can I selectively functionalize the C2 position in the presence of a more reactive C4 leaving group?
A2: Selective functionalization at the C2 position of a quinazoline ring, especially when a more reactive leaving group is at C4 (like in 2,4-dichloroquinazoline), can be challenging. Here are some approaches:
-
Steric Hindrance: Introducing a bulky substituent at the N3 position can sterically hinder the C4 position, thereby favoring nucleophilic attack at C2.
-
Catalyst/Ligand Control: In cross-coupling reactions, the choice of catalyst and ligand can influence the regioselectivity. Some catalytic systems may show a preference for the C2 position.
-
Sequential Functionalization: A common strategy involves first reacting the more reactive C4 position, and then performing a second, distinct reaction at the C2 position.
-
"Sulfonyl Group Dance": Recent methods have shown that 4-azido-2-sulfonylquinazolines can undergo regioselective C2 substitution with certain nucleophiles, taking advantage of the azide-tetrazole tautomerism.[5]
Q3: What directing groups are effective for C-H functionalization on the quinazoline ring?
A3: Directing groups play a crucial role in guiding transition metals to specific C-H bonds. Effective directing groups for quinazoline functionalization include:
-
The Quinazoline Nitrogen (N1 or N3): The nitrogen atoms of the quinazoline ring itself can act as directing groups, often favoring functionalization at adjacent positions like C8.
-
N-Oxides: Converting the quinazoline nitrogen to an N-oxide can alter the electronic properties and direct functionalization to different positions, often C2.[6][7]
-
Substituents with Coordinating Atoms: Groups like amides, pyridyls, or carboxylic acids installed at a specific position can direct a metal catalyst to a nearby C-H bond.
Q4: Which positions on the benzene portion of the quinazoline ring are most susceptible to electrophilic substitution?
A4: For electrophilic substitution on the quinazoline ring, the benzene portion is more reactive than the pyrimidine ring. The general order of reactivity for electrophilic attack is 8 > 6 > 5 > 7.[8]
Troubleshooting Guides
Problem 1: Poor or no regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloroquinazoline.
-
Possible Cause: The inherent reactivity difference between C2 and C4 is not being sufficiently exploited. Reaction conditions may be too harsh, leading to substitution at both positions.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the more kinetically controlled product at the C4 position.
-
Control Stoichiometry: Use only one equivalent of the nucleophile to minimize double substitution.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar (e.g., THF, Dioxane).
-
Problem 2: Low yield in a directed C-H functionalization reaction.
-
Possible Cause: The catalyst may be inactive, the directing group may not be effective under the reaction conditions, or the oxidant may be inappropriate.
-
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of metal catalyst (e.g., Pd, Rh, Cu) and ligand is critical. Screen a variety of catalysts and ligands to find the optimal combination for your specific transformation.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent.
-
Check the Directing Group: Ensure the directing group is stable under the reaction conditions and is capable of coordinating to the metal center.
-
Vary the Oxidant: In many C-H activation cycles, an oxidant is required to regenerate the active catalyst. Common oxidants include Ag₂CO₃, Cu(OAc)₂, and O₂. Experiment with different oxidants.
-
Problem 3: Difficulty in achieving substitution on the benzene ring of the quinazoline core.
-
Possible Cause: The pyrimidine ring deactivates the fused benzene ring towards electrophilic substitution.
-
Troubleshooting Steps:
-
Use Harsher Conditions: Stronger electrophiles and higher temperatures may be required.
-
Directed Metalation: Employ a directed metalation strategy. A directing group on the benzene ring (e.g., at C8) can direct a strong base to deprotonate an adjacent position, which can then be trapped with an electrophile.
-
Halogenation followed by Cross-Coupling: Introduce a halogen at the desired position via electrophilic halogenation, and then use a palladium-catalyzed cross-coupling reaction to introduce the desired substituent.
-
Quantitative Data Summary
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-dichloroquinazolines
| Nucleophile | Solvent | Temperature (°C) | Major Product | Reference |
| Aniline | EtOH | Reflux | 2-chloro-4-anilinoquinazoline | [1] |
| Piperidine | EtOH | Room Temp | 2-chloro-4-(piperidin-1-yl)quinazoline | [8] |
| Sodium Azide | DMF | 100 | 4-azido-2-chloroquinazoline | [5] |
Table 2: Regioselective C-H Functionalization of Quinazolines
| Position | Reaction Type | Catalyst | Directing Group | Reference |
| C4 | Alkylation | TBPB (radical initiator) | N-oxide | [6] |
| C8 | Sulfonamidation | Iridium | N-oxide | [7] |
| ortho- of C4-amino | Amidation | Rhodium | 4-amino group | [3] |
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-chloro-4-anilinoquinazoline via SNAr
This protocol is adapted from methodologies that exploit the higher reactivity of the C4 position in 2,4-dichloroquinazoline.[1]
-
Materials: 2,4-dichloroquinazoline, aniline, ethanol, triethylamine.
-
Procedure: a. Dissolve 2,4-dichloroquinazoline (1.0 eq) in ethanol in a round-bottom flask. b. Add triethylamine (1.2 eq) to the solution. c. Add aniline (1.1 eq) dropwise to the stirring solution at room temperature. d. Heat the reaction mixture to reflux and monitor the reaction progress by TLC. e. Upon completion, cool the reaction to room temperature. f. The product often precipitates from the solution. Collect the solid by filtration. g. Wash the solid with cold ethanol and dry under vacuum to yield 2-chloro-4-anilinoquinazoline.
Protocol 2: Rhodium-Catalyzed ortho-Amidation of a 4-Aminoquinazoline
This protocol is based on a rhodium-catalyzed C-H activation directed by the amino group at C4.[3]
-
Materials: 4-aminoquinazoline, oxazolone, [Cp*RhCl₂]₂, Ag₂CO₃, 3-hydroxypivalic acid, solvent (e.g., DCE).
-
Procedure: a. To an oven-dried reaction vessel, add 4-aminoquinazoline (1.0 eq), oxazolone (1.2 eq), [Cp*RhCl₂]₂ (5 mol%), Ag₂CO₃ (0.3 eq), and 3-hydroxypivalic acid (20 mol%). b. Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen). c. Add the anhydrous solvent (e.g., DCE) via syringe. d. Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS. e. After completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent. f. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Sequential functionalization of 2,4,7-trichloroquinazoline.
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mild and regioselective route to functionalized quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. mdpi.com [mdpi.com]
- 8. Quinazoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Crystallization of 4,5-Dimethylquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 4,5-dimethylquinazoline.
Troubleshooting Guides
This section provides solutions to common problems encountered during the crystallization of 4,5-dimethylquinazoline.
Problem: No crystals are forming, even after the solution has cooled.
Possible Causes and Solutions:
-
Solution is too dilute: If the concentration of 4,5-dimethylquinazoline in the solvent is too low, crystallization may not occur.
-
Solution: Try to concentrate the solution by slowly evaporating the solvent. You can do this by leaving the solution partially covered in a fume hood or by gentle heating. Be cautious not to evaporate too much solvent too quickly, as this can lead to the formation of amorphous solid instead of crystals.
-
-
Inappropriate solvent: The chosen solvent may be too good at dissolving 4,5-dimethylquinazoline, even at low temperatures.
-
Solution: Select a solvent in which 4,5-dimethylquinazoline has high solubility at elevated temperatures and low solubility at room temperature or below. See the Solvent Selection Guide for more information. If a single solvent is not effective, a mixed-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Gentle heating can be used to redissolve any precipitate, followed by slow cooling.
-
-
Lack of nucleation sites: Crystal growth requires an initial seed or nucleation site.
-
Solution:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of solid 4,5-dimethylquinazoline, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.
-
-
-
Presence of impurities: Impurities can inhibit crystal formation.
-
Solution: If the crude material is suspected to be highly impure, consider a preliminary purification step such as column chromatography before attempting crystallization.
-
Problem: The compound "oils out" instead of forming crystals.
Possible Causes and Solutions:
-
Solution is too concentrated: A supersaturated solution can sometimes lead to the separation of the solute as a liquid (oiling out) rather than a solid.
-
Solution: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly.
-
-
Cooling rate is too fast: Rapid cooling can favor the formation of an oil over crystals.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can also help to slow the cooling rate.
-
-
Melting point of the compound is below the boiling point of the solvent: If the compound's melting point is low, it may melt in the hot solvent and then fail to solidify upon cooling.
-
Solution: Choose a solvent with a lower boiling point.
-
-
High impurity levels: Significant amounts of impurities can lower the melting point of the compound, leading to oiling out.
-
Solution: Purify the crude material using another technique before recrystallization.
-
Problem: The resulting crystals are very small or appear as a powder.
Possible Causes and Solutions:
-
Rapid crystallization: If crystals form too quickly, they do not have time to grow into larger, well-defined structures.
-
Solution:
-
Slower cooling: As mentioned previously, slow the rate of cooling.
-
Use a less polar solvent: In general, crystals
-
-
Technical Support Center: Optimizing Catalyst Selection for Quinazoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for quinazoline synthesis.
Troubleshooting Guides
Problem: Low or No Product Yield
Low or no yield of the desired quinazoline product is a common issue. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Inappropriate Catalyst Choice | The catalyst may not be suitable for your specific substrates. For electron-rich substrates, consider a milder catalyst. For sterically hindered substrates, a less bulky catalyst might be necessary. |
| Suboptimal Reaction Temperature | The reaction may require higher or lower temperatures. Incrementally adjust the temperature by 10-20°C to find the optimal range. Some modern catalytic systems operate efficiently at room temperature, while others may require reflux. |
| Incorrect Solvent | The solvent can significantly impact catalyst activity and solubility of reactants. Common solvents for quinazoline synthesis include DMSO, DMF, toluene, and ethanol. If solubility is an issue, try a different solvent or a solvent mixture. |
| Presence of Impurities | Impurities in starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity and are properly dried. |
| Catalyst Deactivation | The catalyst may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
Problem: Formation of Significant Side Products
The presence of side products can complicate purification and reduce the overall yield.
| Potential Cause | Suggested Troubleshooting Steps |
| Over-oxidation or Side Reactions | If using a strong oxidant, it may be leading to undesired side products. Consider using a milder oxidant or a catalyst that can utilize a weaker oxidant like molecular oxygen. |
| Hydrolysis of Intermediates | In the presence of water, some intermediates in quinazoline synthesis can hydrolyze. Ensure the use of anhydrous solvents and reagents. |
| Homocoupling of Starting Materials | In some transition-metal catalyzed reactions, homocoupling of starting materials can be a competing reaction. Adjusting the ligand on the metal catalyst or changing the solvent may minimize this side reaction. |
| Formation of Dihydroquinazolines | In some cases, the final oxidation step to the aromatic quinazoline may be incomplete, resulting in the dihydroquinazoline intermediate. An additional oxidation step or a more efficient oxidative catalyst system may be required. |
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is best for my quinazoline synthesis?
The optimal catalyst depends heavily on your starting materials and desired reaction conditions.
-
Transition-Metal Catalysts (e.g., Copper, Iron, Palladium): These are versatile and often highly efficient. Copper catalysts are widely used due to their low cost and effectiveness in various coupling reactions. Iron catalysts are an environmentally benign and cost-effective option. Palladium catalysts are excellent for cross-coupling reactions but can be more expensive.
-
Lewis Acid Catalysts (e.g., BF₃·Et₂O): These are effective for certain cyclization reactions, particularly in solvent-free conditions or under microwave irradiation.
-
Metal-Free Catalysts (e.g., Iodine, DMSO): These offer a "greener" alternative, avoiding residual metal contamination in the final product. Iodine, in particular, has been shown to be an effective catalyst in the presence of an oxidant like O₂.
Q2: I am working with sensitive functional groups. What catalyst system should I consider?
For substrates with sensitive functional groups, milder reaction conditions are crucial. Many modern metal-catalyzed (e.g., some copper or iron systems) and metal-free methods operate under milder conditions and show good functional group tolerance. It is advisable to screen a few catalysts known for their mildness.
Q3: How can I make my quinazoline synthesis more environmentally friendly?
To improve the greenness of your synthesis, consider the following:
-
Catalyst Choice: Opt for catalysts based on earth-abundant and non-toxic metals like iron. Metal-free catalytic systems are also an excellent choice.
-
Solvent Selection: Whenever possible, use greener solvents like ethanol or water, or consider solvent-free reaction conditions.
-
Oxidant: Utilize molecular oxygen or even air as the terminal oxidant where the catalytic system allows.
Q4: My reaction is not going to completion. What should I do?
First, confirm that the starting materials are being consumed by monitoring the reaction (e.g., by TLC). If the reaction has stalled:
-
Increase Temperature: A modest increase in temperature can sometimes be sufficient to drive the reaction to completion.
-
Add More Catalyst: The catalyst may have decomposed over the course of the reaction. Adding another portion of the catalyst may restart the reaction.
-
Check for Inhibitors: Ensure that there are no impurities in your starting materials or solvent that could be inhibiting the catalyst.
Catalyst Performance Data
The following tables summarize quantitative data for different catalytic systems in quinazoline synthesis.
Table 1: Transition-Metal Catalyzed Quinazoline Synthesis
| Catalyst System | Starting Materials | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr | (2-bromophenyl)methylamines, amidine hydrochlorides | 110 | 24 | 75-95 | |
| FeCl₂ | 2-alkylamino N-H ketimines | 80 | 12 | 60-91 | |
| Pd(OAc)₂ | 2-aminobenzonitriles, aldehydes, arylboronic acids | 100 | 12 | 72-95 | |
| Ru₃(CO)₁₂/Xantphos | 2-aminobenzyl alcohol, anilines | 130 | 24 | 70-92 | |
| NiCl₂(PCy₃)₂ | 2-aminobenzylamine, benzyl alcohol | 110 | 12 | 78-94 |
Table 2: Metal-Free Catalyzed Quinazoline Synthesis
| Catalyst System | Starting Materials | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodine/O₂ | 2-aminobenzaldehydes, benzylamines | 100 | 8 | 85-95 | |
| IBX | o-aminobenzylamine, aldehydes | RT | 2-3 | 80-92 | |
| DMSO | 2-aminobenzamides, styrenes | 120 | 12 | 70-88 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines
This protocol is adapted from a procedure utilizing (2-aminophenyl)methanols and aldehydes.
Materials:
-
(2-aminophenyl)methanol derivative (1.0 mmol)
-
Aldehyde derivative (1.2 mmol)
-
CuCl (0.1 mmol, 10 mol%)
-
Ce(NO₃)₃·6H₂O (0.1 mmol, 10 mol%)
-
NH₄Cl (1.5 mmol)
-
Solvent (e.g., DMSO, 5 mL)
Procedure:
-
To a dry round-bottom flask, add the (2-aminophenyl)methanol derivative, aldehyde derivative, CuCl, Ce(NO₃)₃·6H₂O, and NH₄Cl.
-
Add the solvent and stir the mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
**Protocol 2: Iron-Catalyzed Synthesis of 2,4-Dis
Validation & Comparative
A Comparative Guide to the Synthetic Efficiency of Routes to 4,5-Dimethylquinazoline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinazoline derivatives is of significant interest in medicinal chemistry due to their broad range of biological activities. The specific substitution pattern on the quinazoline core can greatly influence its pharmacological properties. This guide provides a comparative analysis of potential synthetic routes to 4,5-dimethylquinazoline, a specific analogue for which detailed experimental data is not widely published. The comparison is based on established, general synthetic methodologies for quinazolines, with efficiency and practicality assessed from analogous reactions found in the literature.
Proposed Synthetic Routes
Two primary retrosynthetic disconnections for 4,5-dimethylquinazoline suggest feasible synthetic strategies:
-
Route A: Niementowski-type Reaction. This classical approach involves the cyclization of an anthranilic acid derivative with an amide or a related nitrogen source. For the synthesis of 4,5-dimethylquinazoline, this would likely involve a reaction between 2-amino-6-methylbenzonitrile and a methylating agent or a pre-functionalized amide.
-
Route B: Transition-Metal-Catalyzed Cyclization. Modern synthetic methods often employ transition metal catalysts to achieve efficient C-N and C-C bond formations. A plausible route for 4,5-dimethylquinazoline could involve a palladium or copper-catalyzed reaction of a suitably substituted aminobenzonitrile with a methyl source.
Data Presentation: A Comparative Analysis
The following table summarizes the anticipated performance of the proposed synthetic routes based on data from analogous transformations in the literature.
| Parameter | Route A: Niementowski-type Reaction | Route B: Transition-Metal-Catalyzed Cyclization |
| Starting Materials | 2-amino-6-methylbenzonitrile, Acetonitrile, Lewis Acid (e.g., AlCl₃) | 2-bromo-6-methylaniline, Acetonitrile, Palladium catalyst, Ligand, Base |
| Anticipated Yield | Moderate (40-60%) | Good to Excellent (70-90%) |
| Reaction Conditions | High temperature (reflux) | Mild to moderate temperature (e.g., 80-120 °C) |
| Reaction Time | 6-24 hours | 4-12 hours |
| Reagent Cost | Generally lower cost starting materials and reagents | Higher cost due to catalyst and ligands |
| Scalability | Potentially challenging due to high temperatures and harsh reagents | Generally more scalable with good process control |
| Substrate Scope | Can be limited by the availability of substituted anthranilic acids | Broader substrate scope and functional group tolerance |
Experimental Protocols
The following are detailed, generalized experimental protocols for the proposed synthetic routes. These are based on established methodologies and would require optimization for the specific synthesis of 4,5-dimethylquinazoline.
Route A: Proposed Niementowski-type Synthesis of 4,5-Dimethylquinazoline
-
Materials: 2-amino-6-methylbenzonitrile, anhydrous acetonitrile, anhydrous aluminum chloride (AlCl₃), dry dichloromethane (DCM), aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a stirred solution of 2-amino-6-methylbenzonitrile (1.0 eq) in anhydrous acetonitrile (10 vol) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) portion-wise at 0 °C.
-
After the addition is complete, warm the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Basify the aqueous layer with a saturated sodium bicarbonate solution until a pH of ~8 is reached.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,5-dimethylquinazoline.
-
Route B: Proposed Transition-Metal-Catalyzed Synthesis of 4,5-Dimethylquinazoline
-
Materials: 2-bromo-6-methylaniline, acetonitrile, palladium(II) acetate (Pd(OAc)₂), Xantphos (or a similar phosphine ligand), cesium carbonate (Cs₂CO₃), anhydrous toluene.
-
Procedure:
-
To a sealable reaction vessel, add 2-bromo-6-methylaniline (1.0 eq), acetonitrile (1.5 eq), palladium(II) acetate (0.05 eq), Xantphos (0.10 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene (10 vol) via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C for 8 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4,5-dimethylquinazoline.
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed synthetic routes.
Caption: Proposed Niementowski-type synthesis of 4,5-dimethylquinazoline.
Caption: Proposed transition-metal-catalyzed synthesis of 4,5-dimethylquinazoline.
Conclusion
While specific experimental data for the synthesis of 4,5-dimethylquinazoline is scarce, a comparison of established general methods allows for an informed prediction of synthetic efficiency. The Niementowski-type reaction (Route A) offers a more classical and potentially lower-cost approach, though it may be hampered by lower yields and harsher reaction conditions. In contrast, the transition-metal-catalyzed cyclization (Route B) represents a more modern and likely more efficient strategy, offering higher yields, milder conditions, and greater scalability, albeit at a potentially higher reagent cost. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost considerations, and available equipment. Further experimental validation is necessary to determine the optimal conditions for the synthesis of 4,5-dimethylquinazoline.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
